molecular formula C20H16N4O B15540927 YW2036

YW2036

Katalognummer: B15540927
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: WCQKQNCZKHLGHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

YW2036 is a useful research compound. Its molecular formula is C20H16N4O and its molecular weight is 328.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C20H16N4O

Molekulargewicht

328.4 g/mol

IUPAC-Name

5-methyl-1-phenyl-N-quinolin-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C20H16N4O/c1-14-17(13-21-24(14)16-8-3-2-4-9-16)20(25)23-19-12-11-15-7-5-6-10-18(15)22-19/h2-13H,1H3,(H,22,23,25)

InChI-Schlüssel

WCQKQNCZKHLGHN-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

YW2036: A Potent Inhibitor of the Wnt/β-Catenin Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

YW2036 is a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway, a critical cellular cascade frequently dysregulated in various pathologies, most notably in colorectal cancer (CRC). Emerging data identifies this compound as a potent modulator of this pathway, offering a valuable tool for basic research and a potential starting point for therapeutic development. This technical guide provides a comprehensive overview of the currently available information on the mechanism of action of this compound.

Core Mechanism of Action

This compound exerts its biological effects by inhibiting the Wnt/β-catenin signaling pathway.[1][2][3] In a healthy state, the Wnt pathway is tightly regulated. In the absence of a Wnt ligand, a multiprotein "destruction complex" actively phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This process keeps cytoplasmic β-catenin levels low. Upon binding of a Wnt ligand to its receptor complex, this destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes involved in cell proliferation, differentiation, and survival.

This compound intervenes in this process, though the precise binding partner and the exact point of inhibition within the cascade are not yet publicly detailed. The available data indicates that this compound effectively suppresses the downstream signaling events that are characteristic of an activated Wnt pathway.

Quantitative Data

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50).

CompoundParameterValueCell Line/Assay
This compoundIC50637 nML-cells expressing Wnt3A
[Source: MedchemExpress][2][3]

This IC50 value indicates that this compound is a potent inhibitor of the Wnt/β-catenin pathway at the sub-micromolar level. Further quantitative data regarding binding affinities, effects on specific downstream target gene expression, and in vivo efficacy are not yet available in the public domain.

Postulated Experimental Protocols

While specific experimental protocols for the characterization of this compound have not been published, the following standard assays are typically employed to determine the mechanism of action of Wnt/β-catenin pathway inhibitors.

TCF/LEF Reporter Assay (Luciferase Assay)

This is a common cell-based assay to quantify the activity of the Wnt/β-catenin pathway.

Principle: Cells are engineered to express a luciferase reporter gene under the control of a promoter containing multiple TCF/LEF binding sites. When the Wnt pathway is activated, β-catenin translocates to the nucleus and, with TCF/LEF, drives the expression of luciferase. The resulting luminescence is directly proportional to the pathway's activity. An inhibitor like this compound would be expected to reduce the luciferase signal in a dose-dependent manner.

Exemplary Protocol Outline:

  • Cell Culture: Plate a TCF/LEF luciferase reporter cell line (e.g., HEK293T or a colorectal cancer cell line with an intact Wnt pathway) in a 96-well plate.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound or a vehicle control.

  • Wnt Stimulation: Induce Wnt signaling by adding a Wnt ligand (e.g., Wnt3a conditioned media or purified Wnt3a protein) or a GSK3β inhibitor (e.g., CHIR99021) to the wells.

  • Incubation: Incubate the plate for a defined period (e.g., 16-24 hours) to allow for reporter gene expression.

  • Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luciferase signal to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay). Plot the normalized luciferase activity against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot for β-catenin and Downstream Targets

This biochemical assay is used to assess the levels of specific proteins involved in the Wnt pathway.

Principle: Inhibition of the Wnt pathway should lead to a decrease in the levels of total β-catenin and the protein products of its target genes (e.g., c-Myc, Cyclin D1, Axin2).

Exemplary Protocol Outline:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a colorectal cancer cell line with a constitutively active Wnt pathway like SW480, or a Wnt-responsive cell line stimulated with a Wnt agonist). Treat the cells with varying concentrations of this compound for a specified time.

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for total β-catenin, active (non-phosphorylated) β-catenin, c-Myc, Cyclin D1, and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine the relative protein levels in treated versus untreated cells.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanism of action and the experimental approaches, the following diagrams are provided.

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh activates LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->DestructionComplex inhibits beta_catenin β-catenin DestructionComplex->beta_catenin phosphorylates beta_catenin_p p-β-catenin Proteasome Proteasome beta_catenin_p->Proteasome degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates This compound This compound This compound->DestructionComplex potential target? This compound->beta_catenin potential target? TCF_LEF TCF/LEF This compound->TCF_LEF potential target? beta_catenin_nuc->TCF_LEF binds TargetGenes Target Gene Transcription TCF_LEF->TargetGenes activates

Caption: Canonical Wnt/β-catenin signaling pathway with potential points of inhibition for this compound.

Experimental_Workflow cluster_assay1 TCF/LEF Reporter Assay cluster_assay2 Western Blot Analysis A1 Plate TCF/LEF Reporter Cells A2 Treat with this compound A1->A2 A3 Stimulate Wnt Pathway A2->A3 A4 Measure Luciferase Activity A3->A4 A5 Determine IC50 A4->A5 B1 Culture & Treat Cells with this compound B2 Prepare Cell Lysates B1->B2 B3 SDS-PAGE & Transfer B2->B3 B4 Immunoblot for β-catenin, c-Myc, etc. B3->B4 B5 Quantify Protein Levels B4->B5

Caption: Standard experimental workflows for characterizing Wnt/β-catenin pathway inhibitors.

Conclusion and Future Directions

This compound is a potent small molecule inhibitor of the Wnt/β-catenin signaling pathway. While its precise molecular target remains to be publicly disclosed, its ability to inhibit the pathway at a sub-micromolar concentration makes it a significant tool for cancer research, particularly in the context of colorectal cancer. Future research will need to focus on detailed structure-activity relationship studies, target deconvolution to identify its direct binding partner, and in vivo studies to assess its therapeutic potential. The elucidation of its precise mechanism of action will be crucial for its further development as a potential therapeutic agent.

References

No Publicly Available Information on YW2036

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, no publicly available information was found for a compound designated "YW2036". This suggests that "this compound" may be an internal research code, a proprietary molecule not yet disclosed in the public domain, or a hypothetical compound.

Consequently, it is not possible to provide an in-depth technical guide or whitepaper on the discovery and synthesis pathway of this compound as requested. The core requirements, including data presentation on quantitative data, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled without foundational information on the compound's existence and characteristics.

Further investigation would require access to private institutional or corporate databases where such a designation might be internally registered. Without any public record, details regarding its discovery, chemical structure, synthesis, and biological activity remain unknown.

Unveiling the Cellular Targets of YW2036: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YW2036 is a potent small molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical regulator of cellular proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer. This technical guide provides an in-depth overview of the cellular targets and mechanism of action of this compound, presenting available quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound, chemically identified as 5-methyl-1-phenyl-N-(quinolin-2-yl)-1H-pyrazole-4-carboxamide, has emerged as a significant inhibitor of the Wnt/β-catenin signaling cascade. Its primary therapeutic potential lies in its ability to modulate the downstream effects of this pathway, which, when dysregulated, contributes to the pathogenesis of various diseases, most notably colorectal cancer.

Cellular Target: The Wnt/β-catenin Signaling Pathway

The canonical Wnt signaling pathway is a crucial signal transduction pathway involved in embryogenesis and tissue homeostasis. The central player in this pathway is β-catenin, a protein with dual roles in gene transcription and cell-cell adhesion. In the absence of a Wnt signal, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.

Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated. This leads to the stabilization and accumulation of β-catenin in the cytoplasm. Subsequently, β-catenin translocates to the nucleus, where it acts as a transcriptional co-activator by binding to the T-cell factor/lymphoid enhancer-factor (TCF/LEF) family of transcription factors, driving the expression of target genes such as c-Myc and Cyclin D1, which promote cell proliferation.

This compound exerts its inhibitory effect on this pathway, leading to the suppression of Wnt-dependent gene transcription and a reduction in cancer cell growth.

Quantitative Data

The inhibitory potency of this compound on the Wnt/β-catenin signaling pathway has been quantified, as summarized in the table below.

CompoundTarget PathwayIC50Application
This compoundWnt/β-catenin637 nM[1][2]Colorectal Cancer Research[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to characterize Wnt/β-catenin pathway inhibitors like this compound. While specific protocols for this compound are not publicly available in peer-reviewed literature, these representative assays provide a robust framework for its evaluation.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Colorectal cancer cell lines (e.g., SW480, HCT116)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Protocol:

  • Seed colorectal cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000, 10000 nM) for 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

TCF/LEF Reporter Assay

This luciferase-based assay measures the transcriptional activity of the TCF/LEF family of transcription factors, providing a direct readout of Wnt/β-catenin signaling.

Materials:

  • HEK293T cells (or other suitable cell line)

  • TOPflash and FOPflash luciferase reporter plasmids (TOPflash contains TCF/LEF binding sites; FOPflash contains mutated sites and serves as a negative control)

  • Renilla luciferase plasmid (for normalization)

  • This compound

  • Wnt3a conditioned medium (or LiCl as a GSK3β inhibitor to activate the pathway)

  • Lipofectamine 2000 or other transfection reagent

  • Dual-Luciferase Reporter Assay System

  • 96-well white-walled plates

Protocol:

  • Co-transfect cells in a 96-well plate with TOPflash or FOPflash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.

  • After 24 hours, treat the cells with Wnt3a conditioned medium or LiCl (20 mM) in the presence of varying concentrations of this compound for another 24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Normalize the TOPflash and FOPflash firefly luciferase activity to the Renilla luciferase activity.

  • The ratio of TOPflash to FOPflash activity indicates the level of Wnt/β-catenin signaling. Determine the inhibitory effect of this compound based on the reduction of this ratio.

β-catenin Localization Assay (Immunofluorescence)

This assay visualizes the subcellular localization of β-catenin to determine if this compound promotes its degradation and prevents its nuclear translocation.

Materials:

  • Colorectal cancer cell lines (e.g., SW480)

  • This compound

  • Wnt3a conditioned medium

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against β-catenin

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Glass coverslips in a 24-well plate

Protocol:

  • Seed cells on glass coverslips in a 24-well plate.

  • Treat the cells with Wnt3a conditioned medium with or without this compound for a specified time (e.g., 6 hours).

  • Fix the cells with 4% PFA for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block non-specific antibody binding with blocking solution for 1 hour.

  • Incubate with the primary anti-β-catenin antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Analyze the images to assess the distribution of β-catenin between the cytoplasm and the nucleus.

Visualizations

Signaling Pathway

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand FZD Frizzled (FZD) Wnt->FZD binds DVL Dishevelled (DVL) FZD->DVL activates LRP LRP5/6 DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) DVL->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for degradation Proteasome Proteasome BetaCatenin->Proteasome degraded by BetaCatenin_n β-catenin BetaCatenin->BetaCatenin_n translocates This compound This compound This compound->DestructionComplex stabilizes? This compound->BetaCatenin_n inhibits nuclear accumulation? TCF_LEF TCF/LEF BetaCatenin_n->TCF_LEF binds TargetGenes Target Gene Expression TCF_LEF->TargetGenes activates

Caption: Canonical Wnt/β-catenin signaling pathway and potential points of inhibition by this compound.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Characterization start Start: This compound Compound cell_culture Culture Colorectal Cancer Cell Lines start->cell_culture viability_assay Cell Viability Assay (MTT) cell_culture->viability_assay reporter_assay TCF/LEF Reporter Assay cell_culture->reporter_assay localization_assay β-catenin Localization (Immunofluorescence) cell_culture->localization_assay ic50 Determine IC50 viability_assay->ic50 mechanism Elucidate Mechanism of Action reporter_assay->mechanism localization_assay->mechanism

Caption: A representative experimental workflow for the in vitro characterization of this compound.

Conclusion

This compound is a potent inhibitor of the Wnt/β-catenin signaling pathway with a clear potential for development as a therapeutic agent in colorectal cancer and other Wnt-driven malignancies. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive approach for researchers to further investigate the cellular targets and mechanism of action of this compound and similar compounds. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.

References

Unraveling the Molecular Interactions of YW2036: A Technical Overview of Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the binding affinity and kinetics of YW2036, a potent inhibitor of the Wnt/β-Catenin signaling pathway. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the available data on this compound's interaction with its biological targets, outlines detailed experimental methodologies, and presents key signaling pathways and workflows through standardized visualizations.

Core Findings: this compound as a Wnt/β-Catenin Pathway Modulator

This compound has been identified as a significant inhibitor of the Wnt/β-Catenin signaling cascade, a critical pathway implicated in colorectal cancer and other malignancies. The compound demonstrates a half-maximal inhibitory concentration (IC50) of 637 nM, indicating its potency in cellular assays. However, detailed quantitative data regarding its direct molecular target, binding affinity (K_D), and kinetic parameters (k_a, k_d) are not extensively available in the public domain, underscoring a critical gap in the complete understanding of its mechanism of action.

Quantitative Analysis of this compound Inhibition

To facilitate a clear understanding of this compound's inhibitory activity, the following table summarizes the key quantitative data available.

ParameterValueDescription
IC50 637 nMHalf-maximal inhibitory concentration in cellular assays targeting the Wnt/β-Catenin pathway.

Further research is required to delineate the specific binding affinity and kinetic rates of this compound against its direct molecular target.

Experimental Protocols

A comprehensive understanding of the methodologies employed to characterize this compound is crucial for the replication and extension of these findings. The following sections detail the likely experimental protocols for determining the binding affinity and kinetics of small molecule inhibitors like this compound.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance is a label-free technique used to measure the real-time interaction between a ligand (e.g., the target protein) and an analyte (this compound).

Workflow:

  • Immobilization: The purified target protein is immobilized on the surface of a sensor chip.

  • Association: A solution containing this compound at a specific concentration is flowed over the sensor surface, allowing for the binding to the immobilized target. The change in the refractive index at the surface, proportional to the mass of bound this compound, is monitored over time to determine the association rate constant (k_a).

  • Dissociation: A buffer solution without this compound is then flowed over the chip, causing the dissociation of the this compound-target complex. The decrease in signal over time is used to calculate the dissociation rate constant (k_d).

  • Data Analysis: The binding affinity constant (K_D) is calculated as the ratio of the dissociation and association rate constants (k_d/k_a).

SPR_Workflow cluster_workflow Surface Plasmon Resonance (SPR) Workflow Immobilize Target Protein Immobilize Target Protein Flow this compound (Association) Flow this compound (Association) Immobilize Target Protein->Flow this compound (Association) Analyte Injection Flow Buffer (Dissociation) Flow Buffer (Dissociation) Flow this compound (Association)->Flow Buffer (Dissociation) Buffer Switch Calculate ka, kd, KD Calculate ka, kd, KD Flow Buffer (Dissociation)->Calculate ka, kd, KD Data Analysis

SPR Experimental Workflow
Isothermal Titration Calorimetry (ITC) for Binding Affinity and Thermodynamics

Isothermal Titration Calorimetry directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.

Methodology:

  • Sample Preparation: The purified target protein is placed in the sample cell of the calorimeter, and this compound is loaded into the injection syringe. Both are in an identical, well-matched buffer to minimize heats of dilution.

  • Titration: A series of small, precise injections of this compound are made into the sample cell containing the target protein.

  • Heat Measurement: The heat released or absorbed during each injection is measured.

  • Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of this compound to the target protein. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) of the interaction. The entropy (ΔS) can then be calculated.

ITC_Workflow cluster_workflow Isothermal Titration Calorimetry (ITC) Workflow Load Target Protein in Cell Load Target Protein in Cell Titrate this compound into Cell Titrate this compound into Cell Load Target Protein in Cell->Titrate this compound into Cell Load this compound in Syringe Load this compound in Syringe Load this compound in Syringe->Titrate this compound into Cell Measure Heat Change Measure Heat Change Titrate this compound into Cell->Measure Heat Change Determine KD, n, ΔH, ΔS Determine KD, n, ΔH, ΔS Measure Heat Change->Determine KD, n, ΔH, ΔS Data Fitting

ITC Experimental Workflow

Wnt/β-Catenin Signaling Pathway

This compound exerts its effect by inhibiting the canonical Wnt/β-Catenin signaling pathway. Understanding this pathway is essential for contextualizing the mechanism of action of this compound.

Pathway Overview:

  • "Off" State: In the absence of a Wnt ligand, a "destruction complex" composed of Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low.

  • "On" State: Binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor leads to the recruitment of Dishevelled (DVL) and the inactivation of the destruction complex. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and bind to TCF/LEF transcription factors, thereby activating the transcription of target genes involved in proliferation and cell fate.

Wnt_Pathway cluster_off Wnt 'Off' State cluster_on Wnt 'On' State DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) betaCatenin_p p-β-Catenin DestructionComplex->betaCatenin_p Phosphorylation Proteasome Proteasome betaCatenin_p->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Wnt Wnt Ligand FZD_LRP FZD/LRP5/6 Wnt->FZD_LRP Binds DVL DVL FZD_LRP->DVL Recruits DestructionComplex_inact Inactive Destruction Complex DVL->DestructionComplex_inact Inhibits betaCatenin_acc β-Catenin Accumulation Nucleus Nucleus betaCatenin_acc->Nucleus TCF_LEF TCF/LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates This compound This compound This compound->DestructionComplex_inact Inhibits Pathway (Target Unknown)

Canonical Wnt/β-Catenin Signaling Pathway

Conclusion and Future Directions

This compound is a promising inhibitor of the Wnt/β-Catenin signaling pathway with a demonstrated cellular potency. However, a complete understanding of its therapeutic potential requires a more in-depth characterization of its molecular interactions. Future research should prioritize the identification of the direct binding target of this compound within the Wnt pathway. Subsequently, detailed biophysical assays, such as SPR and ITC, will be critical to precisely quantify its binding affinity and kinetics. These data will be invaluable for structure-activity relationship (SAR) studies, lead optimization, and the rational design of next-generation Wnt pathway inhibitors for the treatment of cancer.

Early-Stage Research on YW2036's Biological Activity: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for publicly available data on a compound designated "YW2036" have yielded no specific results. This suggests that "this compound" may be an internal development code, a compound in a very early, pre-publication stage of research, or a potential misidentification.

Consequently, a detailed technical guide on the biological activity of this compound, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be constructed at this time due to the absence of accessible scientific literature or public data.

For researchers, scientists, and drug development professionals interested in this specific compound, the following avenues may be necessary to obtain the required information:

  • Internal Documentation: If this compound is an internal project, all data, protocols, and research findings would be contained within the organization's internal documentation and research databases. Accessing these internal resources would be the primary method for gathering the necessary information.

  • Direct Communication: Reaching out to the research group or company responsible for the development of this compound is a direct way to inquire about the availability of data for collaboration or review, subject to confidentiality agreements.

  • Upcoming Scientific Disclosures: Information on new compounds is often first disclosed at scientific conferences through poster presentations or oral sessions, followed by publication in peer-reviewed journals. Monitoring key conferences and publications in the relevant therapeutic area may provide the first public data on this compound.

Without access to the foundational data on this compound, the creation of the requested in-depth technical guide with data tables, detailed methodologies, and visual diagrams is not feasible. The core requirements of data presentation, experimental protocol detailing, and visualization are entirely dependent on the availability of primary research data.

Investigating the novelty of YW2036 in [specific field]

Author: BenchChem Technical Support Team. Date: December 2025

To provide a comprehensive technical guide on the novelty of YW2036, it is essential to first specify the field of research. Without a defined area, such as oncology, neuroscience, or a particular metabolic disease, a focused and relevant analysis is not possible.

Please specify the scientific or medical field in which you would like to investigate the novelty of this compound.

Once the field is specified, a detailed investigation will be conducted, encompassing:

  • A thorough literature and patent search to identify existing research, preclinical data, and any clinical trial information related to this compound within the designated field.

  • Analysis of the mechanism of action , including its molecular targets and signaling pathways.

  • Comparative analysis against existing standards of care or other molecules in development within the same field to highlight its novel aspects.

  • Summarization of quantitative data into structured tables for clear comparison of efficacy, potency, and other relevant metrics.

  • Detailed descriptions of experimental protocols for key studies to ensure reproducibility and critical evaluation.

  • Creation of custom visualizations , including signaling pathway diagrams and experimental workflows using the DOT language, to clearly illustrate complex concepts.

I am ready to proceed with a deep dive into the novelty of this compound as soon as you provide the specific field of inquiry.

YW2036: A Comprehensive Technical Review of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YW2036 has emerged as a promising therapeutic candidate, demonstrating potent inhibitory activity against the Wnt/β-catenin signaling pathway, a critical mediator in the pathogenesis of various cancers, particularly colorectal cancer. This technical guide provides an in-depth analysis of this compound, consolidating available preclinical data, detailing experimental methodologies, and visualizing its mechanism of action. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the evaluation and advancement of novel oncology therapeutics.

Core Compound Data

This compound, also referenced as compound 2a in seminal literature, is a pyrazole-4-carboxamide derivative.[1] Its primary mechanism of action is the inhibition of the Wnt/β-catenin signaling cascade.

ParameterValueReference
Compound ID This compound (Compound 2a)[1][2]
Molecular Formula C20H16N4O[1]
CAS Number 2131223-92-0[1]
Target Pathway Wnt/β-catenin
IC50 (Wnt/β-catenin signaling) 637 nM

Mechanism of Action: Wnt/β-catenin Signaling Inhibition

This compound exerts its therapeutic effect by modulating the canonical Wnt/β-catenin signaling pathway. In a homeostatic state, the "destruction complex," comprising Axin, APC, GSK3β, and CK1, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt ligand binding to its receptor complex (Frizzled/LRP5/6), the destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of target genes implicated in cell proliferation and survival.

This compound intervenes in this pathway, leading to the suppression of β-catenin-mediated transcriptional activation.

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_this compound Intervention with this compound Wnt_OFF No Wnt Ligand DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin_off β-catenin DestructionComplex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Degradation TCF_LEF_off TCF/LEF TargetGenes_off Target Genes OFF TCF_LEF_off->TargetGenes_off Wnt_ON Wnt Ligand Receptor Frizzled/LRP5/6 Wnt_ON->Receptor Dvl Dishevelled Receptor->Dvl DestructionComplex_inactivated Inactive Destruction Complex Dvl->DestructionComplex_inactivated Inactivation beta_catenin_on β-catenin (stabilized) beta_catenin_nucleus β-catenin (nucleus) beta_catenin_on->beta_catenin_nucleus Translocation TCF_LEF_on TCF/LEF beta_catenin_nucleus->TCF_LEF_on Binding TargetGenes_on Target Gene Transcription (Proliferation, Survival) TCF_LEF_on->TargetGenes_on This compound This compound This compound->DestructionComplex_inactivated Inhibits inactivation

Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate Wnt/β-catenin pathway inhibitors like this compound.

Wnt/β-catenin Reporter Assay (TOP/FOP-Flash Assay)

This assay is a widely used method to quantify the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of the Wnt/β-catenin pathway.

Principle: Cells are co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid (TOP-Flash) and a control plasmid with mutated TCF/LEF binding sites (FOP-Flash). A constitutively expressed Renilla luciferase plasmid is often included for normalization. An increase in the TOP/FOP luciferase activity ratio indicates activation of the Wnt/β-catenin pathway.

Protocol:

  • Cell Seeding: Plate HEK293T or other suitable cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

  • Transfection: Transfect cells with TOP-Flash or FOP-Flash plasmids, along with a Renilla luciferase control plasmid, using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing this compound at various concentrations or a vehicle control. In parallel, stimulate Wnt signaling with Wnt3a conditioned medium or a GSK3β inhibitor (e.g., CHIR99021).

  • Lysis and Luciferase Measurement: After another 24 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the TOP/FOP ratio to determine the fold change in Wnt signaling. Plot the dose-response curve for this compound to determine the IC50 value.

TOP_FOP_Workflow A Seed Cells (e.g., HEK293T) B Transfect with TOP/FOP-Flash & Renilla Plasmids A->B C Treat with this compound & Wnt Stimulator B->C D Lyse Cells C->D E Measure Dual Luciferase Activity D->E F Analyze Data (Calculate IC50) E->F

Caption: Workflow for the TOP/FOP-Flash Wnt reporter assay.

Western Blot for β-catenin

This technique is used to assess the levels of total and active (non-phosphorylated) β-catenin protein in cells treated with this compound.

Protocol:

  • Cell Culture and Treatment: Culture colorectal cancer cells (e.g., HCT116, SW480) and treat with varying concentrations of this compound for a specified time.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total β-catenin, active β-catenin, and a loading control (e.g., GAPDH or β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Preclinical Efficacy

While specific in vivo efficacy data for this compound is not extensively published in the public domain, related pyrazole-4-carboxamide derivatives have demonstrated anti-tumor activity in colorectal cancer xenograft models.

Generalized In Vivo Xenograft Study Design:

  • Cell Implantation: Subcutaneously implant human colorectal cancer cells into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: At the end of the study (due to tumor size limits or a set time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

In_Vivo_Workflow A Implant CRC cells in mice B Tumor Growth A->B C Randomize mice B->C D Administer this compound or Vehicle C->D E Monitor Tumor Volume & Body Weight D->E F Endpoint: Tumor Excision & Analysis E->F

Caption: General workflow for a preclinical in vivo xenograft study.

Future Directions

The potent and specific inhibition of the Wnt/β-catenin pathway by this compound positions it as a compelling candidate for further preclinical and clinical development. Future studies should focus on:

  • Comprehensive pharmacokinetic and pharmacodynamic profiling.

  • Evaluation in a broader range of cancer models with aberrant Wnt signaling.

  • Investigation of potential combination therapies with standard-of-care agents.

  • Assessment of long-term toxicity and safety profiles.

Conclusion

This compound is a potent small molecule inhibitor of the Wnt/β-catenin signaling pathway with demonstrated in vitro activity. The data summarized in this guide underscore its potential as a therapeutic agent for cancers driven by dysregulated Wnt signaling. Further investigation is warranted to fully elucidate its clinical utility.

References

An In-depth Technical Guide to the Patent Landscape and Core Data of Ianalumab (VAY736)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The information presented in this document is based on publicly available data and is intended for informational purposes only. The initial topic "YW2036" did not yield specific results; therefore, this guide focuses on Ianalumab (VAY736) as a representative example of a therapeutic monoclonal antibody.

Executive Summary

Ianalumab (VAY736) is an investigational, fully human monoclonal antibody with a novel dual mechanism of action, positioning it as a promising therapeutic for a range of B-cell-driven autoimmune diseases. Developed by Novartis, originating from a collaboration with MorphoSys AG, ianalumab targets the B-cell activating factor receptor (BAFF-R).[1][2][3] Its unique design allows for both the potent depletion of B-cells through enhanced antibody-dependent cellular cytotoxicity (ADCC) and the blockade of BAFF-R signaling, which is crucial for B-cell survival and activation.[1][2][4][5][6][7] This dual action addresses the limitations of first-generation B-cell targeting therapies.[1][8] Clinical development has shown significant promise, particularly in Sjögren's disease, where it is the first biologic to meet primary endpoints in Phase III trials.[1][2] This guide provides a comprehensive overview of the current patent landscape, mechanism of action, key experimental data, and clinical trial outcomes for ianalumab.

Patent Landscape

The intellectual property surrounding ianalumab is a critical component of its development and commercialization strategy. The patent landscape appears to be centered around the composition of matter, formulations, and methods of use in various B-cell-mediated diseases.

A key patent family for ianalumab appears to stem from the international patent application WO2010007082A1 , titled "Compositions and methods of use for therapeutic antibodies".[9] This foundational patent application likely covers the amino acid and nucleotide sequences of ianalumab. Another significant patent application is WO2021091706A1 , which specifically claims methods for treating Sjögren's Syndrome using an anti-BAFFR antibody like ianalumab.[9] This application details various dosing regimens for subcutaneous administration.[9]

The development of ianalumab originated from a collaboration between MorphoSys AG and Novartis, with Novartis now spearheading its advancement.[1][2] Patents related to ianalumab have been filed in multiple jurisdictions, reflecting a global protection strategy. While a comprehensive list of granted patents and their expiry dates requires access to specialized patent databases, the existing applications indicate a robust effort to protect the novel aspects of ianalumab's therapeutic application.

Table 1: Key Patent Applications for Ianalumab (VAY736)

Publication NumberTitleKey ClaimsApplicant/Assignee
WO2010007082A1Compositions and methods of use for therapeutic antibodiesComposition of matter for anti-BAFFR antibodies, including sequences related to ianalumab.Novartis AG
WO2021091706A1Treatment for Sjögren's syndromeMethods of treating Sjögren's Syndrome with an anti-BAFFR antibody, including specific dosing regimens for ianalumab.Novartis AG
US20230275787A1 (related to WO2021091706A1)Treatment for Sjögren's syndromeMethods of treating Sjögren's Syndrome with an anti-BAFFR antibody.Novartis AG

Mechanism of Action

Ianalumab exerts its therapeutic effect through a dual mechanism of action that targets B-cells, which are central to the pathophysiology of many autoimmune diseases.[1][2][5]

  • B-cell Depletion via Enhanced Antibody-Dependent Cellular Cytotoxicity (ADCC): Ianalumab is an afucosylated monoclonal antibody. The absence of fucose in the Fc region of the antibody enhances its binding affinity to the FcγRIIIa receptor on natural killer (NK) cells and other effector immune cells. This heightened binding leads to a more potent ADCC response, resulting in the efficient elimination of B-cells that express BAFF-R.[6][8][10]

  • Blockade of BAFF-R Signaling: Ianalumab binds to the B-cell activating factor receptor (BAFF-R), also known as TNFRSF13C, on the surface of B-cells.[4][11] This binding competitively inhibits the interaction between BAFF and BAFF-R, thereby blocking the downstream signaling pathways that are essential for B-cell survival, proliferation, and differentiation.[4][11][12]

This dual approach of not only depleting existing B-cells but also preventing the survival and activation of remaining and newly emerging B-cells offers a comprehensive strategy for managing B-cell-driven autoimmunity.

Below is a diagram illustrating the dual mechanism of action of ianalumab.

Ianalumab_Mechanism_of_Action cluster_b_cell B-Cell cluster_nk_cell NK Cell B_Cell B-Cell BAFF_R BAFF-R BAFF_R->B_Cell Promotes Survival & Proliferation BAFF BAFF BAFF->BAFF_R Binding & Activation Ianalumab Ianalumab (VAY736) Ianalumab->BAFF_R Blockade Fc_Receptor FcγRIIIa Ianalumab->Fc_Receptor Binding NK_Cell NK Cell NK_Cell->B_Cell ADCC-mediated B-Cell Lysis

Dual mechanism of action of Ianalumab (VAY736).

Key Experimental Protocols

Detailed experimental protocols for ianalumab are proprietary. However, based on published literature, the following outlines the general methodologies used to characterize its activity.

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This assay quantifies the ability of ianalumab to induce the killing of target cells by effector cells.

  • Target Cells: A B-cell lymphoma cell line endogenously expressing BAFF-R (e.g., Raji cells) or a cell line engineered to express human BAFF-R.

  • Effector Cells: Natural Killer (NK) cells isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors.

  • Methodology:

    • Target cells are labeled with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., ⁵¹Cr).

    • Labeled target cells are incubated with serial dilutions of ianalumab or an isotype control antibody.

    • Effector cells (NK cells) are added to the antibody-opsonized target cells at a specific effector-to-target (E:T) ratio (e.g., 10:1, 25:1).

    • The co-culture is incubated for a defined period (e.g., 4 hours) at 37°C.

    • Cell lysis is quantified by measuring the release of the fluorescent dye or radioactive isotope into the supernatant.

    • The percentage of specific lysis is calculated and plotted against the antibody concentration to determine the EC₅₀.

B-Cell Depletion Assay (Flow Cytometry)

This assay is used to measure the reduction of B-cells in vitro or in vivo.

  • Sample: Whole blood or isolated PBMCs from treated subjects or in vitro cultures.

  • Methodology:

    • Cells are stained with a cocktail of fluorescently labeled antibodies specific for various immune cell surface markers. A typical panel would include antibodies against CD19 (a pan-B-cell marker), CD20, and other markers to identify B-cell subsets.

    • Stained cells are analyzed using a flow cytometer.

    • B-cells are identified and quantified based on their specific fluorescence signature (e.g., CD19⁺).

    • The percentage and absolute count of B-cells are determined and compared between ianalumab-treated and control groups.

Below is a logical workflow for a B-cell depletion assay.

B_Cell_Depletion_Workflow start Start: Blood Sample Collection pbcm_isolation PBMC Isolation (e.g., Ficoll Gradient) start->pbcm_isolation staining Cell Staining with Fluorescent Antibodies (e.g., anti-CD19) pbcm_isolation->staining flow_cytometry Acquisition on Flow Cytometer staining->flow_cytometry data_analysis Data Analysis: Gating on B-Cell Population flow_cytometry->data_analysis quantification Quantification of B-Cell Percentage and Absolute Count data_analysis->quantification end End: Report B-Cell Depletion quantification->end

Workflow for B-Cell Depletion Assay via Flow Cytometry.

Clinical Trial Data

Ianalumab has undergone extensive clinical evaluation, most notably in Sjögren's disease. The Phase IIb dose-finding study (NCT02962895) and the pivotal Phase III NEPTUNUS-1 (NCT05350072) and NEPTUNUS-2 (NCT05349214) trials have provided key efficacy and safety data.

Phase IIb Dose-Finding Study in Sjögren's Syndrome (NCT02962895)

This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of different subcutaneous doses of ianalumab in patients with moderate to severe primary Sjögren's syndrome.[13]

Table 2: Key Results of the Phase IIb Study (NCT02962895) at Week 24

EndpointPlacebo (n=49)Ianalumab 5 mg (n=47)Ianalumab 50 mg (n=47)Ianalumab 300 mg (n=47)
Change from Baseline in ESSDAI Score ----1.92 (placebo-adjusted LS mean; 95% CI -4.15 to 0.32; p=0.092)
Dose-Response for ESSDAI ---Statistically significant (p<0.025 in 4 of 5 models)
Serious Adverse Events (treatment-related) 2 events in 2 patients1 event in 1 patient1 event in 1 patient0

ESSDAI: EULAR Sjögren's Syndrome Disease Activity Index. A negative change indicates improvement.[13][14]

Phase III NEPTUNUS-1 and NEPTUNUS-2 Trials in Sjögren's Disease

These global, multicenter, pivotal trials evaluated the efficacy and safety of ianalumab in patients with active Sjögren's disease.[1][2] Both trials met their primary endpoint, demonstrating a statistically significant improvement in disease activity.[1][2]

Table 3: Primary Endpoint Results of the NEPTUNUS Phase III Trials at Week 48

TrialTreatment GroupMean Reduction in ESSDAI Score from BaselineLS Mean Difference vs. Placebo (95% CI)p-value
NEPTUNUS-1 Ianalumab 300 mg monthly-6.4-1.3 (-2.6 to 0.0)0.0496
Placebo-5.1--
NEPTUNUS-2 Ianalumab 300 mg monthly-6.5-1.0 (-2.0 to 0.0)0.041
Placebo-5.5--

LS Mean: Least Squares Mean. A negative difference favors ianalumab.[8]

Conclusion

Ianalumab (VAY736) represents a significant advancement in the development of therapies for B-cell-mediated autoimmune diseases. Its dual mechanism of action, which combines potent B-cell depletion with the inhibition of B-cell survival signals, offers a promising therapeutic strategy. The patent portfolio for ianalumab appears to provide a solid foundation for its continued development and potential commercialization. The robust clinical trial data, particularly the positive outcomes of the Phase III NEPTUNUS trials in Sjögren's disease, underscore its potential to become a first-in-class targeted treatment for this and other debilitating autoimmune conditions. Further research will continue to elucidate the full therapeutic potential of ianalumab across a spectrum of indications.

References

Methodological & Application

Application Notes & Protocols for YW2036: Cell Viability Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: YW2036 is a novel, potent, and selective small molecule inhibitor of MEK1/2, key components of the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is a critical factor in the proliferation and survival of numerous cancer cell types. These application notes provide a detailed protocol for assessing the effect of this compound on cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[1][2]

Mechanism of Action: this compound

This compound selectively binds to and inhibits the kinase activity of MEK1 and MEK2. This prevents the phosphorylation and activation of ERK1 and ERK2, leading to the downregulation of downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. The inhibition of the MEK/ERK pathway by this compound is expected to induce cell cycle arrest and/or apoptosis in cancer cells with activating mutations in the RAS/RAF pathway.

YW2036_Mechanism_of_Action RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->MEK

This compound inhibits the MEK/ERK signaling pathway.

Experimental Protocol: MTT Cell Viability Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest (e.g., A375 melanoma, which harbors a BRAF V600E mutation).

Materials:

  • This compound stock solution (10 mM in DMSO)

  • A375 human melanoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture A375 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize and count the cells.

    • Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. A common concentration range to test is 0.01 nM to 10 µM.

    • Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for 72 hours.

  • MTT Assay:

    • After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[1]

    • Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.[1][3]

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[1]

    • Use 630 nm as a reference wavelength if desired.

Data Analysis:

  • Subtract the absorbance of the no-cell control from all other readings.

  • Normalize the data to the vehicle control (set as 100% viability).

  • Plot the percentage of cell viability against the log concentration of this compound.

  • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeKey MutationThis compound IC50 (nM)
A375MelanomaBRAF V600E5.2
HT-29Colorectal CancerBRAF V600E8.1
HCT116Colorectal CancerKRAS G13D15.7
HeLaCervical CancerWild-type RAS/RAF> 10,000

Table 2: Example Data for IC50 Determination in A375 Cells

This compound Conc. (nM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100.0%
0.11.2297.6%
11.0584.0%
50.6350.4%
100.3124.8%
1000.086.4%
10000.054.0%

Experimental Workflow Visualization

Experimental_Workflow start Start seed_cells Seed A375 cells in 96-well plate (5,000 cells/well) start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compound Treat with serial dilutions of this compound incubate_24h->treat_compound incubate_72h Incubate for 72h treat_compound->incubate_72h add_mtt Add MTT solution incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan crystals with DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Workflow for the MTT cell viability assay.

Disclaimer: The data presented for this compound are hypothetical and for illustrative purposes only. Researchers should generate their own data following the provided protocol.

References

Application Notes and Protocols for YW2036 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of YW2036, a potent inhibitor of the Wnt/β-catenin signaling pathway, in cell culture experiments. The provided protocols are intended to serve as a foundation for investigating the effects of this compound on cancer cell lines, particularly those with aberrant Wnt signaling, such as colorectal cancer (CRC).

Introduction

This compound, also identified as 5-methyl-1-phenyl-N-(quinolin-2-yl)-1H-pyrazole-4-carboxamide, is a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1] This pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of numerous cancers, most notably colorectal cancer, where mutations in components like Adenomatous Polyposis Coli (APC) lead to constitutive pathway activation. This compound presents a valuable tool for researchers studying Wnt-driven tumorigenesis and for the development of novel therapeutic strategies.

Mechanism of Action

The canonical Wnt signaling cascade is initiated by the binding of Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors. This leads to the inactivation of a "destruction complex" comprising Axin, APC, glycogen (B147801) synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α). In the absence of Wnt signaling, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon pathway activation, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of target genes like c-Myc and Cyclin D1, which promote cell proliferation.

This compound exerts its inhibitory effect on this pathway. While the precise molecular interaction is still under investigation, it has been shown to be a potent inhibitor of Wnt/β-catenin signaling with a reported IC50 value of 637 nM.[1]

Data Presentation

Quantitative Data for Wnt/β-Catenin Pathway Inhibitors

The following table summarizes the reported inhibitory concentration of this compound and provides a comparative overview of the half-maximal inhibitory concentrations (IC50) for other commonly used Wnt/β-catenin pathway inhibitors in various colorectal cancer cell lines. This data is intended to serve as a reference for designing initial dose-response experiments with this compound.

Table 1: Inhibitory Concentration of this compound

CompoundTargetAssayIC50Source
This compound Wnt/β-Catenin SignalingNot Specified637 nM[1]

Table 2: Comparative IC50 Values of Other Wnt/β-Catenin Pathway Inhibitors in Colorectal Cancer Cell Lines

CompoundTargetCell LineAssayIC50 (µM)Source
XAV-939Tankyrase (stabilizes Axin)SW480Cell Viability~10
IWR-1Axin stabilizationDLD-1Luciferase Reporter~0.1
ICG-001β-catenin/CBP interactionHCT116Cell Viability~5
NiclosamideFrizzled-1 internalizationHEK293 (Wnt3a stimulated)Luciferase Reporter0.5 ± 0.05[2]

Note: The IC50 values can vary depending on the specific assay conditions, cell line, and incubation time. The data in Table 2 is for comparative purposes and to guide initial experimental design for this compound.

Experimental Protocols

General Guidelines for Handling this compound
  • Solubility: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final desired concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

  • Storage: Store the solid compound and DMSO stock solution at -20°C or -80°C, protected from light.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on the viability of colorectal cancer cell lines.

Materials:

  • Colorectal cancer cell lines (e.g., SW480, HCT116, DLD-1)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final concentrations should typically range from nanomolar to micromolar levels. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time and the expected onset of the compound's effect.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Wnt/β-Catenin Signaling Luciferase Reporter Assay

This assay quantifies the inhibitory effect of this compound on the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

  • HEK293T cells or a colorectal cancer cell line

  • TOPFlash and FOPFlash luciferase reporter plasmids (TOPFlash contains TCF/LEF binding sites; FOPFlash has mutated sites and serves as a negative control)

  • Renilla luciferase plasmid (for normalization of transfection efficiency)

  • Transfection reagent (e.g., Lipofectamine)

  • This compound

  • Wnt3a conditioned medium or recombinant Wnt3a protein (to activate the pathway)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding and Transfection: Seed cells in a 24-well or 96-well plate. Co-transfect the cells with the TOPFlash (or FOPFlash) and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions.

  • Pathway Activation and Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing Wnt3a to activate the Wnt pathway. Simultaneously, treat the cells with various concentrations of this compound or a vehicle control (DMSO).

  • Incubation: Incubate the cells for an additional 24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the untreated control and determine the IC50 of this compound for Wnt signaling inhibition.

Western Blot Analysis of β-Catenin

This protocol is for assessing the effect of this compound on the protein levels of total and active (non-phosphorylated) β-catenin.

Materials:

  • Colorectal cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-β-catenin, anti-active-β-catenin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and Western blot equipment

  • ECL detection reagent

Procedure:

  • Cell Treatment and Lysis: Plate cells and treat with different concentrations of this compound for a specified time (e.g., 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL reagent and an imaging system. Use β-actin as a loading control to normalize the protein levels.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay determines if the cytotoxic effects of this compound are mediated through the induction of apoptosis.

Materials:

  • Colorectal cancer cell lines

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cells according to the kit manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Mandatory Visualizations

Wnt/β-Catenin Signaling Pathway

Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand FZD Frizzled (FZD) Wnt->FZD LRP LRP5/6 Wnt->LRP Dsh Dishevelled (Dsh) FZD->Dsh Activation DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->DestructionComplex Inhibition BetaCatenin β-Catenin DestructionComplex->BetaCatenin Phosphorylation & Degradation Proteasome Proteasome BetaCatenin->Proteasome BetaCateninNuc β-Catenin BetaCatenin->BetaCateninNuc Translocation This compound This compound This compound->DestructionComplex Modulation? This compound->BetaCateninNuc Inhibition of Signaling TCF_LEF TCF/LEF BetaCateninNuc->TCF_LEF TargetGenes Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activation

Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Cell Viability Assay

Workflow_Viability cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3_5 Day 3-5 (24-72h incubation) cluster_end Endpoint A Seed Cells in 96-well plate B Treat with this compound (serial dilutions) A->B C Add MTT Reagent B->C D Incubate (2-4h) C->D E Solubilize Formazan Crystals D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 F->G

Caption: Workflow for determining the IC50 of this compound using an MTT cell viability assay.

References

Application Notes and Protocols: YW2036 Dosage and Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Initial Search and Information Scarcity

An extensive search for publicly available data on "YW2036" did not yield specific information regarding its dosage, administration in animal models, or its mechanism of action. The search results consisted of general literature on preclinical drug development, the use of animal models in cancer research, and pharmacokinetic/pharmacodynamic studies. No documents directly mentioning this compound were identified.

This suggests that this compound may be an internal compound designation not yet disclosed in public research, a developmental code name that has been discontinued, or a very new agent for which data has not yet been published.

General Principles for Establishing Dosage and Administration of Novel Compounds in Animal Models

In the absence of specific data for this compound, this document outlines the general principles and methodologies that researchers, scientists, and drug development professionals would typically follow to establish the dosage and administration of a novel compound in animal models. These protocols are based on established practices in preclinical pharmacology and toxicology.

I. Determination of Maximum Tolerated Dose (MTD)

The initial step in vivo is to determine the MTD, which is the highest dose of a drug that does not cause unacceptable toxicity.

Experimental Protocol: Single-Dose MTD Study in Rodents (e.g., Mice)

  • Animal Model: Select a relevant rodent strain (e.g., C57BL/6 or BALB/c mice), typically healthy and of a specific age and weight range.

  • Grouping: Assign animals to several dose groups (e.g., 5-6 groups) and a vehicle control group. The number of animals per group can range from 3 to 5.

  • Dose Selection: Based on in vitro cytotoxicity data (e.g., IC50), a starting dose is estimated. Subsequent doses are typically escalated in multiples (e.g., 2x or 3x) until signs of toxicity are observed.

  • Administration Route: The choice of administration route (e.g., oral (PO), intravenous (IV), intraperitoneal (IP), subcutaneous (SC)) depends on the physicochemical properties of the compound and its intended clinical application.

  • Monitoring: Observe animals daily for clinical signs of toxicity, including changes in weight, behavior, and physical appearance. The observation period is typically 7-14 days.

  • Endpoint: The MTD is defined as the highest dose that results in no more than a certain percentage of body weight loss (e.g., 10-15%) and no mortality or severe clinical signs.

Table 1: Example of a Single-Dose MTD Study Design

GroupTreatmentDose (mg/kg)Route of AdministrationNumber of Animals
1Vehicle Control0IV5
2Compound X10IV5
3Compound X30IV5
4Compound X100IV5
5Compound X300IV5

II. Pharmacokinetic (PK) Studies

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.

Experimental Protocol: Single-Dose PK Study in Rodents

  • Animal Model: Use the same or a similar strain as in the MTD study.

  • Dosing: Administer a single dose of the compound, typically at a dose level below the MTD.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) post-administration.

  • Analysis: Analyze the plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Table 2: Example of Pharmacokinetic Parameters

ParameterUnitValue
Cmaxng/mL1500
Tmaxhr0.5
t1/2hr4.2
AUC(0-inf)ng*hr/mL7800

III. Efficacy Studies in Disease Models

Once the MTD and PK profile are established, the efficacy of the compound is evaluated in a relevant animal model of the target disease (e.g., a tumor xenograft model for an anti-cancer agent).

Experimental Protocol: Xenograft Tumor Model Efficacy Study

  • Cell Line and Animal Model: Implant human cancer cells (e.g., MCF-7 for breast cancer) subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Grouping: Randomize animals into treatment and control groups.

  • Dosing and Schedule: Administer the compound at one or more dose levels below the MTD, following a specific schedule (e.g., once daily, twice weekly).

  • Efficacy Endpoints: Measure tumor volume regularly (e.g., twice a week) using calipers. At the end of the study, tumors can be excised and weighed. Other endpoints may include survival, body weight, and biomarkers.

  • Data Analysis: Compare the tumor growth in the treatment groups to the control group to determine the anti-tumor efficacy.

Table 3: Example of an Efficacy Study Design

GroupTreatmentDose (mg/kg)ScheduleNumber of Animals
1Vehicle Control0QD10
2Compound X25QD10
3Compound X50QD10
4Positive ControlVariesVaries10

IV. Visualizing Experimental Workflows

Clear visualization of experimental workflows is crucial for reproducibility and understanding.

G cluster_0 Phase 1: Dose Finding cluster_1 Phase 2: Efficacy Testing In Vitro IC50 In Vitro IC50 MTD Study MTD Study In Vitro IC50->MTD Study Estimate Starting Dose PK Study PK Study MTD Study->PK Study Select Safe Dose Efficacy Study Efficacy Study PK Study->Efficacy Study Inform Dosing Regimen Data Analysis Data Analysis Efficacy Study->Data Analysis Go/No-Go Decision Go/No-Go Decision Data Analysis->Go/No-Go Decision

Caption: A generalized workflow for preclinical in vivo evaluation of a novel compound.

V. Potential Signaling Pathways

While no specific signaling pathway is known for this compound, a hypothetical diagram for a generic kinase inhibitor targeting a cancer-related pathway is provided below.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS This compound This compound This compound->Receptor Tyrosine Kinase RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: A hypothetical signaling pathway inhibited by a compound like this compound.

The successful preclinical development of a novel compound like this compound requires a systematic approach to determine its dosage, administration, safety, and efficacy in relevant animal models. The protocols and principles outlined above provide a general framework for these critical studies. Should specific information on this compound become publicly available, these general guidelines can be adapted to design more targeted and informed experiments.

Application Note and Protocol: Standard Operating Procedure for YW2036 Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

YW2036 is a novel small molecule compound with significant potential in preclinical research. Like many promising drug candidates, this compound exhibits poor aqueous solubility, a characteristic that can pose considerable challenges for in vitro and in vivo studies.[1][2] Inconsistent solubilization can lead to inaccurate and irreproducible experimental results, including underestimation of compound potency and misleading structure-activity relationships (SAR).[1] This document provides a standardized operating procedure for the solubilization of this compound to ensure consistent and reliable results in downstream biological assays. The protocol outlines methods for preparing high-concentration stock solutions and subsequent dilution into aqueous media for various experimental applications.

Materials and Equipment

1.1. Reagents

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile

  • Phosphate-buffered saline (PBS), pH 7.4, sterile

  • Cell culture medium (e.g., DMEM, RPMI-1640), sterile

  • Ethanol, 200 proof

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Deionized water

1.2. Equipment

  • Analytical balance

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Magnetic stirrer and stir bars

  • Sterile microcentrifuge tubes (1.5 mL)

  • Sterile conical tubes (15 mL, 50 mL)

  • Pipettes and sterile filter tips

  • pH meter

  • Heating block or water bath

  • -20°C and -80°C freezers

Experimental Protocols

2.1. Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution of this compound in DMSO, a common and effective solvent for many nonpolar compounds.[3]

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution of this compound (hypothetical MW = 500 g/mol ), weigh 5 mg of the compound.

  • Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of sterile DMSO to the tube.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming in a 37°C water bath for 5-10 minutes can also aid dissolution.[3]

  • Visual Inspection: Visually inspect the solution to ensure that no solid particles are present. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

2.2. Protocol 2: Preparation of Working Solutions in Aqueous Media

This protocol describes the dilution of the DMSO stock solution into aqueous buffers or cell culture media. A common issue is the precipitation of the compound upon dilution. The following tiered approach is recommended.

Tier 1: Direct Dilution

  • Pre-warm the aqueous medium (e.g., cell culture medium, PBS) to 37°C.

  • While vortexing the pre-warmed medium, add the required volume of the 10 mM this compound DMSO stock solution dropwise to achieve the final desired concentration. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Ensure the final concentration of DMSO in the working solution is kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.

  • Visually inspect the final solution for any signs of precipitation or turbidity. If the solution is clear, it is ready for use. If precipitation occurs, proceed to Tier 2.

Tier 2: Use of Co-solvents and Surfactants

If this compound precipitates upon direct dilution, the use of co-solvents or surfactants may be necessary to improve solubility.

  • Co-solvent Formulation: Prepare an intermediate stock solution by diluting the 10 mM DMSO stock into a co-solvent such as PEG400. A common formulation for in vivo studies is a mixture of DMSO, PEG400, and Tween 80.

  • Example Formulation: A typical vehicle might be 10% DMSO, 40% PEG400, and 50% PBS containing 5% Tween 80. The this compound DMSO stock would be added to the PEG400 and Tween 80 mixture first, vortexed thoroughly, and then the PBS would be added.

  • Vehicle Control: It is crucial to prepare a vehicle control containing the same concentration of all solvents and excipients used to solubilize this compound. This control is essential for distinguishing the effects of the compound from those of the vehicle.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent SystemMaximum Solubility (mM)Observations
Water<0.01Insoluble
PBS (pH 7.4)<0.01Insoluble
DMSO>100Freely soluble
Ethanol15Soluble
10% DMSO in PBS0.05Precipitates above 50 µM
5% PEG400 in PBS0.1Clear solution up to 100 µM
1% Tween 80 in PBS0.2Clear solution up to 200 µM

Table 2: Recommended Final DMSO Concentrations in Cell-Based Assays

Cell TypeMaximum Tolerated DMSO (%)
HEK2930.5%
HeLa0.5%
Primary Neurons0.1%
Macrophages0.2%

Mandatory Visualizations

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Aliquot & Store at -80°C dissolve->store prewarm Pre-warm Aqueous Medium store->prewarm Use Aliquot add_stock Add Stock Solution prewarm->add_stock check Check for Precipitation add_stock->check ready Ready for Use check->ready Clear tier2 Proceed to Tier 2 Protocol check->tier2 Precipitate

Caption: Experimental workflow for this compound solubilization.

G This compound This compound Receptor Target Receptor This compound->Receptor Inhibition KinaseA Kinase A Receptor->KinaseA Blocks Activation KinaseB Kinase B KinaseA->KinaseB Activates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Phosphorylates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway of this compound.

References

Application of YW2036 in High-Throughput Screening for Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YW2036 is a novel, potent, and selective small molecule inhibitor of the Wnt/β-catenin signaling pathway. Aberrant activation of this pathway is a hallmark of numerous cancers and is crucial for the survival and proliferation of cancer stem cells (CSCs).[1][2] These CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies.[1] By targeting the Wnt/β-catenin pathway, this compound presents a promising therapeutic strategy to eliminate CSCs and potentially overcome drug resistance.[1][2]

This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) to identify and characterize novel anti-cancer agents. The methodologies described herein are designed for researchers in both academic and industrial settings engaged in drug discovery and development.

Mechanism of Action

This compound acts downstream of the β-catenin destruction complex. In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt pathway activation, this complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. Nuclear β-catenin then associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes that drive cell proliferation, survival, and stemness. This compound is hypothesized to interfere with the interaction between β-catenin and TCF/LEF, thereby inhibiting the transcription of Wnt target genes.

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

High-Throughput Screening (HTS) Protocols

The following protocols describe a comprehensive HTS workflow to identify and validate small molecule inhibitors of the Wnt/β-catenin signaling pathway.

HTS_Workflow AssayDev 1. Assay Development & Miniaturization (384-well) PrimaryScreen 2. Primary HTS (Single Concentration) AssayDev->PrimaryScreen HitSelection 3. Hit Selection (Activity Threshold) PrimaryScreen->HitSelection DoseResponse 4. Dose-Response Confirmation HitSelection->DoseResponse CounterScreen 5. Counter-Screen (Promoter Specificity) DoseResponse->CounterScreen SecondaryAssay 6. Secondary Assay (Target Gene Expression) CounterScreen->SecondaryAssay SAR 7. Structure-Activity Relationship (SAR) SecondaryAssay->SAR

References

YW2036 for [specific disease model] research

Author: BenchChem Technical Support Team. Date: December 2025

Our comprehensive search for "YW2036" did not yield any specific information regarding a compound or drug with this identifier in the context of disease model research. The search results did not contain any relevant preclinical or clinical studies, mechanism of action, or established disease models associated with "this compound".

It is possible that "this compound" is an internal compound code that has not been publicly disclosed, a new designation not yet in the literature, or a potential typographical error.

To fulfill your request for detailed Application Notes and Protocols, we propose to use a well-documented alternative compound that emerged during our initial search: BI 2536 , a novel Plk-1 (Polo-like kinase 1) inhibitor that has been investigated in non-small cell lung cancer .

We have found initial data on its clinical evaluation, which would allow us to generate the detailed content you require, including:

  • Quantitative data summarization.

  • Detailed experimental protocols.

  • Signaling pathway and workflow diagrams using Graphviz.

Please let us know if you would like to proceed with BI 2536 and the non-small cell lung cancer model, or if you can provide an alternative compound for us to research.

Techniques for Measuring YW2036 Efficacy In Vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YW2036 is an investigational, potent, and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Dysregulation of the EGFR signaling pathway is a key driver in the pathogenesis of various cancers, making it a well-established therapeutic target. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using a human tumor xenograft model in mice. The primary objectives of these studies are to assess the anti-tumor activity of this compound and to confirm its mechanism of action by measuring the modulation of downstream signaling pathways.

The protocols outlined below describe a standard tumor growth inhibition study and a pharmacodynamic (PD) assessment. The tumor growth inhibition study will determine the extent to which this compound impedes the growth of tumors derived from a human cancer cell line with a known activating EGFR mutation. The pharmacodynamic study will verify target engagement by measuring the phosphorylation status of EGFR and the downstream effector, Extracellular signal-regulated kinase (ERK), in tumor tissues.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for assessing the in vivo efficacy of this compound.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates This compound This compound This compound->EGFR Inhibits Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR/ERK Signaling Pathway and this compound Point of Inhibition.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., NCI-H1975 NSCLC cells) start->cell_culture implantation 2. Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring (to ~150-200 mm³) implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Treatment Administration (Vehicle, this compound Doses) randomization->treatment monitoring 6. Tumor Volume & Body Weight Measurement (2-3x weekly) treatment->monitoring pd_study Pharmacodynamic Sub-study (Tissue Collection at Timepoints) treatment->pd_study endpoint 7. Study Endpoint (Pre-defined tumor volume or time) monitoring->endpoint data_analysis 8. Data Analysis (TGI, Statistical Analysis) endpoint->data_analysis end End data_analysis->end western_blot Western Blot Analysis (pEGFR, pERK) pd_study->western_blot

Caption: General Experimental Workflow for In Vivo Efficacy Studies.

Experimental Protocols

Protocol 1: Tumor Growth Inhibition in a Human Cancer Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in an in vivo subcutaneous xenograft model.

Materials:

  • Cell Line: NCI-H1975 human non-small cell lung cancer (NSCLC) cells (harboring EGFR L858R/T790M mutations).

  • Animals: Female athymic nude mice (Nu/Nu), 6-8 weeks old.

  • Reagents: RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin (B12071052), Matrigel®, this compound, vehicle solution (e.g., 0.5% methylcellulose (B11928114) + 0.2% Tween 80 in sterile water).

  • Equipment: Calipers, analytical balance, gavage needles, sterile surgical instruments.

Methodology:

  • Cell Culture: Culture NCI-H1975 cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Implantation:

    • Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

    • Inject 0.1 mL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (W² x L) / 2.

    • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Administration:

    • Prepare this compound at the desired concentrations in the vehicle solution.

    • Administer this compound or vehicle orally (e.g., via gavage) once daily (QD) for 21 consecutive days. Example treatment groups:

      • Group 1: Vehicle control

      • Group 2: this compound (10 mg/kg)

      • Group 3: this compound (30 mg/kg)

      • Group 4: this compound (100 mg/kg)

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times weekly.

    • The study endpoint is reached when tumors in the vehicle group reach a pre-determined size (e.g., 2000 mm³) or after the completion of the treatment period.

    • Euthanize mice if tumor ulceration occurs or if body weight loss exceeds 20%.

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of vehicle group at endpoint)] x 100.

    • Perform statistical analysis (e.g., one-way ANOVA with Dunnett's post-hoc test) to compare treated groups to the vehicle control.

Protocol 2: In Vivo Pharmacodynamic (PD) Study

Objective: To assess the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins in tumor tissue.

Materials:

  • Tumor-bearing mice prepared as in Protocol 1.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • Western blotting or ELISA reagents and equipment.

  • Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2.

  • Secondary antibodies (HRP-conjugated).

Methodology:

  • Study Design:

    • Establish tumors in mice as described in Protocol 1.

    • Once tumors reach 200-300 mm³, administer a single dose of this compound (e.g., 30 mg/kg) or vehicle.

  • Tissue Collection:

    • At predetermined time points post-dose (e.g., 2, 6, 24, and 48 hours), euthanize a subset of animals from each group (n=3-4 per time point).

    • Excise tumors, rinse with cold PBS, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.

  • Protein Extraction and Quantification:

    • Homogenize the frozen tumor tissue in ice-cold lysis buffer.

    • Centrifuge the lysates at 14,000 rpm for 20 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blot Analysis:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels for each target.

    • Express the results as a percentage of the vehicle-treated control.

Data Presentation

The following tables summarize hypothetical data from the described experiments.

Table 1: Tumor Growth Inhibition of this compound in NCI-H1975 Xenograft Model

Treatment GroupDose (mg/kg, QD)Mean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (TGI) (%)p-value vs. Vehicle
Vehicle01850 ± 210--
This compound101184 ± 15536.0< 0.05
This compound30647 ± 9865.0< 0.001
This compound100278 ± 5585.0< 0.0001

Table 2: Pharmacodynamic Modulation of pEGFR and pERK in NCI-H1975 Tumors

Time Post-Dose (hours)Treatment (30 mg/kg)pEGFR / Total EGFR (% of Vehicle) ± SEMpERK / Total ERK (% of Vehicle) ± SEM
2This compound15 ± 422 ± 6
6This compound12 ± 318 ± 5
24This compound45 ± 855 ± 9
48This compound85 ± 1290 ± 11

These protocols and data presentation formats provide a comprehensive framework for assessing the in vivo efficacy of this compound. Rigorous execution of these studies will yield crucial data to support the continued development of this promising therapeutic candidate.

YW2036: A Potent Inhibitor of the Wnt/β-Catenin Signaling Pathway for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

YW2036 is a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1] As a potent antagonist of this critical cellular cascade, this compound serves as a valuable tool compound for researchers investigating the roles of Wnt/β-catenin signaling in various physiological and pathological processes, particularly in the context of colorectal cancer (CRC).[1] Dysregulation of the Wnt/β-catenin pathway is a hallmark of numerous cancers, making it a key target for therapeutic development. These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed protocols for its use in cell-based assays.

Mechanism of Action

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development, tissue homeostasis, and cell proliferation. In the absence of a Wnt ligand, a destruction complex composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The binding of a Wnt ligand to its receptor Frizzled (FZD) and co-receptor LRP5/6 leads to the disassembly of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it binds to T-Cell Factor/Lymphoid Enhancer Factor (TCF/LEF) transcription factors to activate the expression of target genes such as c-Myc, Cyclin D1, and Axin2.

This compound exerts its inhibitory effect on this pathway, leading to the suppression of Wnt/β-catenin target gene expression.

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_inhibitor Action of this compound Destruction_Complex Destruction Complex (Axin, APC, CK1, GSK3β) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Degradation TCF_LEF_off TCF/LEF Target_Genes_off Target Genes (c-Myc, Cyclin D1) OFF TCF_LEF_off->Target_Genes_off Wnt Wnt Ligand FZD_LRP FZD/LRP5/6 Receptor Wnt->FZD_LRP Dsh Dishevelled (Dsh) FZD_LRP->Dsh Destruction_Complex_inactivated Inactive Destruction Complex Dsh->Destruction_Complex_inactivated Inhibition beta_catenin_on β-catenin (stabilized) beta_catenin_nuc β-catenin (nucleus) beta_catenin_on->beta_catenin_nuc Translocation TCF_LEF_on TCF/LEF beta_catenin_nuc->TCF_LEF_on Binding Target_Genes_on Target Genes (c-Myc, Cyclin D1) ON TCF_LEF_on->Target_Genes_on Activation This compound This compound This compound->beta_catenin_on Inhibits Pathway (leading to degradation) Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere prepare_this compound Prepare serial dilutions of this compound adhere->prepare_this compound treat_cells Treat cells with this compound or vehicle control prepare_this compound->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_solubilization Add solubilization solution incubate_mtt->add_solubilization incubate_overnight Incubate overnight add_solubilization->incubate_overnight read_absorbance Read absorbance at 570 nm incubate_overnight->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

References

Application Notes and Protocols for the Laboratory Synthesis of YW2036

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YW2036, chemically known as 2-(2-(3,4-Bis(2-hydroxyethoxy)tetrahydro-2-furanyl)-2-(2-hydroxyethoxy)ethoxy)ethyl dodecanoate (B1226587), is a polysorbate-like nonionic surfactant. Polysorbates are widely utilized in the pharmaceutical, cosmetic, and food industries as emulsifiers, solubilizers, and stabilizing agents.[1][2][3] Recent studies have indicated that polysorbates can elicit biological responses, including the induction of pro-inflammatory signaling pathways in intestinal epithelial cells.[4] These findings underscore the importance of understanding the synthesis and biological interactions of specific polysorbate molecules like this compound for their application in drug development and formulation. This document provides a detailed, representative protocol for the laboratory-scale synthesis of this compound and an overview of its potential biological implications.

Introduction to this compound

This compound is a complex nonionic surfactant belonging to the polysorbate family. Its structure consists of a central sorbitan (B8754009) ring that has been ethoxylated and subsequently esterified with dodecanoic acid (lauric acid). The numerous ether linkages and the terminal hydroxyl groups impart a high degree of hydrophilicity to the molecule, while the long alkyl chain of the dodecanoate moiety provides a hydrophobic character. This amphipathic nature enables this compound to act as an effective emulsifier, facilitating the mixing of immiscible liquids, and as a solubilizing agent for poorly water-soluble compounds.

Potential Biological Activity and Signaling Pathway

Recent research on polysorbates, particularly Polysorbate 20 which shares the same laurate fatty acid chain as this compound, has demonstrated that these excipients are not biologically inert. Studies have shown that polysorbates can impair the gut epithelial barrier and induce a pro-inflammatory response.[4] This response is characterized by the secretion of various cytokines and chemokines and involves the activation of key signaling pathways such as the PI3K-Akt and MAPK pathways. The induction of cytokines like CXCL5, CXCL10, and VEGFA has been observed in response to Polysorbate 20. Given the structural similarity, it is plausible that this compound could elicit similar biological effects. This is a critical consideration for its use in pharmaceutical formulations, particularly for oral and parenteral administration.

Signaling Pathway Diagram

YW2036_Signaling_Pathway cluster_membrane Cellular Interaction cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response This compound This compound Receptor Toll-like Receptor (Hypothesized) This compound->Receptor Interaction Cell_Membrane Cell Membrane PI3K PI3K Receptor->PI3K MAPK_Pathway MAPK Pathway (e.g., ERK, JNK, p38) Receptor->MAPK_Pathway Akt Akt PI3K->Akt NF_kB NF-κB Akt->NF_kB MAPK_Pathway->NF_kB Pro_inflammatory_Response Pro-inflammatory Response NF_kB->Pro_inflammatory_Response Cytokines Cytokine & Chemokine Upregulation (CXCL5, CXCL10, VEGFA) Pro_inflammatory_Response->Cytokines

Caption: Hypothesized signaling pathway of this compound in intestinal epithelial cells.

Laboratory Synthesis Protocol for this compound

The synthesis of this compound is a multi-step process that begins with the dehydration of sorbitol to form sorbitan, followed by ethoxylation and finally esterification with dodecanoic acid. The following protocol is a representative procedure based on established methods for polysorbate synthesis.

Materials and Reagents
ReagentGradeSupplier
D-SorbitolACS Reagent ≥98%Sigma-Aldrich
Sulfuric Acid (H₂SO₄)98%Fisher Scientific
Ethylene (B1197577) Oxide≥99.5%Linde
Potassium Hydroxide (B78521) (KOH)ACS Reagent ≥85%VWR
Dodecanoic Acid (Lauric Acid)≥98%TCI Chemicals
p-Toluenesulfonic acid≥98.5%Alfa Aesar
Toluene (B28343)Anhydrous, 99.8%Acros Organics
Diethyl EtherAnhydrous, ≥99%J.T. Baker
Sodium Bicarbonate (NaHCO₃)ACS Reagent ≥99.7%EMD Millipore
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent ≥99%BDH Chemicals
Silica (B1680970) Gel230-400 meshSorbent Technologies

Experimental Workflow

Synthesis_Workflow Start Start Step1 Step 1: Dehydration of Sorbitol to Sorbitan Start->Step1 Step2 Step 2: Ethoxylation of Sorbitan Step1->Step2 Step3 Step 3: Esterification with Dodecanoic Acid Step2->Step3 Purification Purification (Column Chromatography) Step3->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization End End Product: This compound Characterization->End

Caption: Overall workflow for the synthesis of this compound.

Step-by-Step Procedure

Step 1: Synthesis of Sorbitan

  • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser, add D-sorbitol (182.17 g, 1.0 mol).

  • Add concentrated sulfuric acid (1.8 g, 1% w/w of sorbitol) as a catalyst.

  • Heat the reaction mixture to 130-140 °C under reduced pressure (approx. 100 mmHg) with vigorous stirring.

  • Continuously remove the water of condensation using the Dean-Stark trap.

  • Monitor the reaction by measuring the refractive index of the mixture. The reaction is considered complete when the refractive index stabilizes and the theoretical amount of water (18 mL, 1.0 mol) has been collected (approximately 4-6 hours).

  • Cool the reaction mixture to below 80 °C and neutralize the acidic catalyst with a stoichiometric amount of potassium hydroxide.

  • The resulting crude sorbitan is a viscous, amber-colored liquid and can be used directly in the next step.

Step 2: Ethoxylation of Sorbitan

  • Transfer the crude sorbitan (approx. 164.16 g, 1.0 mol) to a high-pressure autoclave equipped with a stirrer, a gas inlet, a pressure gauge, and a temperature controller.

  • Add potassium hydroxide (1.6 g, 1% w/w of sorbitan) as a catalyst.

  • Heat the mixture to 120 °C under vacuum to remove any residual water.

  • Purge the autoclave with nitrogen gas.

  • Introduce ethylene oxide gas (approx. 176.2 g, 4.0 mol) into the autoclave while maintaining the temperature at 140-160 °C and the pressure at 2-4 bar.

  • The reaction is exothermic and requires careful control of the ethylene oxide addition rate to maintain the desired temperature.

  • After the addition is complete, continue stirring at 140-160 °C for an additional 1-2 hours until the pressure stabilizes, indicating the consumption of ethylene oxide.

  • Cool the autoclave to room temperature and purge with nitrogen.

  • The product is a viscous, pale yellow liquid, which is a mixture of ethoxylated sorbitan isomers.

Step 3: Esterification with Dodecanoic Acid

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add the ethoxylated sorbitan from the previous step (approx. 340.36 g, 1.0 mol).

  • Add dodecanoic acid (200.32 g, 1.0 mol) and p-toluenesulfonic acid (3.4 g, 1% w/w of ethoxylated sorbitan) as a catalyst.

  • Add 200 mL of toluene to aid in the azeotropic removal of water.

  • Heat the reaction mixture to 120-130 °C with vigorous stirring under a nitrogen atmosphere.

  • Collect the water of reaction in a Dean-Stark trap.

  • Monitor the progress of the reaction by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value is below 5 mg KOH/g.

  • Cool the reaction mixture to room temperature.

Purification
  • Dilute the reaction mixture with 500 mL of diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 2 x 200 mL of saturated sodium bicarbonate solution and 2 x 200 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate (B1210297) in hexane (B92381) as the eluent.

  • Combine the fractions containing the desired product (as determined by TLC analysis) and evaporate the solvent to yield this compound as a viscous, pale yellow oil.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of the sorbitan, ethoxy, and dodecanoate moieties.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.

  • Infrared Spectroscopy (IR): To identify the characteristic functional groups, such as the ester carbonyl and hydroxyl groups.

Quantitative Data Summary

ParameterValue
Starting Materials
D-Sorbitol182.17 g (1.0 mol)
Ethylene Oxide~176.2 g (4.0 mol)
Dodecanoic Acid200.32 g (1.0 mol)
Reaction Conditions
Dehydration Temperature130-140 °C
Ethoxylation Temperature140-160 °C
Esterification Temperature120-130 °C
Product Characteristics
Chemical FormulaC₂₆H₅₀O₁₀
Molecular Weight522.67 g/mol
AppearanceViscous, pale yellow oil
Theoretical Yield~522.67 g
Expected Purity (after purification)>95%

Conclusion

This document provides a comprehensive guide for the laboratory synthesis of this compound, a polysorbate-like nonionic surfactant. The detailed protocol, based on established chemical principles for the synthesis of related compounds, offers a clear pathway for its preparation. Furthermore, the discussion of its potential biological activities and involvement in cellular signaling pathways highlights the importance of considering the bioactivity of excipients in drug formulation and development. Researchers and scientists can utilize this information to synthesize this compound for further investigation into its physicochemical properties and biological effects.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting YW2036 Insolubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the small molecule YW2036. The following information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer. What are the common causes?

A1: Poor aqueous solubility is a common issue for organic small molecules like this compound. The primary reasons often relate to the compound's physicochemical properties, such as high lipophilicity (hydrophobicity) and the presence of non-polar functional groups. The pH of your aqueous solution can also significantly impact the solubility of ionizable compounds.[1] Generally, the charged or ionized form of a compound is more soluble in water than its neutral form.[1]

Q2: What immediate first steps can I take to try and dissolve my this compound?

A2: Before moving to more complex methods, several simple physical techniques can be attempted:

  • Vigorous Agitation: Ensure the solution is being mixed thoroughly by vortexing or stirring. This maximizes the surface area of the compound exposed to the solvent.[1]

  • Sonication: Using a bath sonicator for 5-10 minutes can help break down compound aggregates and facilitate dissolution.[1]

  • Gentle Warming: If this compound is thermally stable, gently warming the solution to around 37°C can increase the rate and extent of dissolution.[2] However, always verify the compound's stability at higher temperatures first.

Q3: How can I prepare a stock solution of this compound if it's insoluble in aqueous solutions?

A3: The standard practice is to first create a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous experimental medium. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for this purpose.

Troubleshooting Guide

Issue: this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer.

This is a frequent challenge when the final concentration of the compound in the aqueous buffer exceeds its solubility limit. Here are some strategies to overcome this:

  • Optimize the Dilution Process:

    • Add the DMSO stock solution to the aqueous buffer, not the other way around.

    • Ensure rapid mixing or vortexing immediately after adding the DMSO stock to the buffer to promote dispersion and prevent localized high concentrations that can lead to precipitation.

    • Consider pre-warming the aqueous buffer before adding the DMSO stock.

  • Lower the Final Concentration: If precipitation persists, you may need to work with a lower final concentration of this compound in your experiments.

  • Use Co-solvents or Additives:

    • Co-solvents: Mixtures of solvents can enhance solubility. Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).

    • Surfactants: Non-ionic surfactants like Tween® or Triton™ X-100 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.

    • Cyclodextrins: These molecules can form inclusion complexes with hydrophobic compounds, effectively increasing their solubility in aqueous solutions.

Issue: I am unsure which solvent system to use for this compound.

A systematic approach is best. A solubility test matrix can help you efficiently identify the optimal solvent system for your specific needs.

Quantitative Data: Solubility Test Matrix

The table below provides a template for systematically testing and recording the solubility of this compound in various solvent systems. This structured approach allows for easy comparison of different conditions.

Test IDSolvent SystemCompound Concentration (mM)Temperature (°C)Observations (e.g., Clear, Precipitate, Hazy)
A-1100% PBS (pH 7.4)125Insoluble
A-2100% DMSO5025Soluble, clear solution
A-310% DMSO in PBS (pH 7.4)125Precipitate forms
A-45% DMSO in PBS (pH 7.4)0.525Hazy, some precipitate
B-1100% Ethanol2025Soluble
B-25% Ethanol in PBS (pH 7.4)125To be determined
C-1PBS with 1% Tween® 80125To be determined
D-1PBS (pH 6.0) with 5% DMSO0.525To be determined
D-2PBS (pH 8.0) with 5% DMSO0.525To be determined

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing this compound.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Preparing a Working Solution in Aqueous Buffer from a DMSO Stock
  • Prepare Intermediate Dilutions: If necessary, prepare intermediate dilutions of your 10 mM stock solution in pure DMSO (e.g., 1 mM, 100 µM).

  • Prepare Final Aqueous Solution: Add a small volume of the DMSO stock (or intermediate dilution) to your pre-warmed (if appropriate) aqueous buffer (e.g., cell culture medium). It is critical to add the DMSO stock to the aqueous buffer and not the other way around.

  • Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.

Visualizations

Troubleshooting Workflow for this compound Insolubility

The following diagram outlines a systematic approach to troubleshooting solubility issues with this compound.

G cluster_0 Start: this compound Insolubility Issue cluster_1 Initial Dissolution Attempts cluster_2 Organic Stock Preparation cluster_3 Optimization Strategies cluster_4 Conclusion start This compound powder aqueous Attempt to dissolve in aqueous buffer (e.g., PBS) start->aqueous dissolved_aq Soluble? aqueous->dissolved_aq physical Apply physical methods: Vortex, Sonicate, Gentle Heat dissolved_aq->physical No success Proceed with Experiment dissolved_aq->success Yes dissolved_phy Soluble? physical->dissolved_phy organic Prepare concentrated stock in organic solvent (e.g., DMSO) dissolved_phy->organic No dissolved_phy->success Yes dissolved_org Soluble in Organic? organic->dissolved_org dilute Dilute organic stock into aqueous buffer dissolved_org->dilute Yes fail Consult technical support for further assistance dissolved_org->fail No precipitate Precipitation? dilute->precipitate optimize Optimize Dilution: - Lower final concentration - Add DMSO to buffer - Rapid mixing precipitate->optimize Yes precipitate->success No optimize->dilute additives Use Additives: - Co-solvents (Ethanol) - Surfactants (Tween®) - Cyclodextrins optimize->additives ph_adjust Adjust pH of Aqueous Buffer optimize->ph_adjust additives->dilute ph_adjust->dilute

A step-by-step workflow for addressing compound insolubility.

Hypothetical Signaling Pathway Inhibition by this compound

This diagram illustrates a hypothetical mechanism of action for this compound, where it inhibits a key kinase in a cancer-related signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasmic Signaling Cascade cluster_2 Nuclear Events receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates kinase3 Kinase C kinase2->kinase3 Phosphorylates transcription_factor Transcription Factor kinase3->transcription_factor Activates proliferation Cell Proliferation & Survival transcription_factor->proliferation Promotes This compound This compound This compound->kinase2 Inhibits

Hypothetical inhibition of Kinase B by this compound in a signaling pathway.

References

Technical Support Center: Optimizing YW2036 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of YW2036 for use in a specific cell line. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the Hippo signaling pathway. The Hippo pathway is a critical regulator of cell proliferation, apoptosis, and organ size.[1][2] this compound specifically targets the downstream effectors of the Hippo pathway, YAP and TAZ, by preventing their translocation to the nucleus. This inhibition leads to the suppression of transcriptional programs associated with cell growth and proliferation.

Q2: How should I prepare and store this compound stock solutions?

A2: It is recommended to prepare a high-concentration stock solution of this compound, for example, at 10 mM, in anhydrous dimethyl sulfoxide (B87167) (DMSO).[3] To avoid degradation from multiple freeze-thaw cycles, this stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C.[3] Before each experiment, a fresh aliquot should be thawed and diluted to the final working concentration in the cell culture medium.[3] It is crucial to keep the final DMSO concentration in the cell culture low, typically at or below 0.1%, to prevent any solvent-induced toxicity.

Q3: What is a recommended starting concentration range for this compound in a new cell line?

A3: For a novel inhibitor like this compound, it is advisable to start with a broad concentration range to determine its effect on your specific cell line. A logarithmic scale dilution series, for instance, from 10 nM to 100 µM, is a common starting point. If you have access to in vitro data such as an IC50 or Ki value, you can center your initial concentrations around these values.

Troubleshooting Guide

Q4: I am not observing any effect of this compound on my cells, even at high concentrations. What could be the issue?

A4: Several factors could contribute to a lack of an observable effect:

  • Low Expression of Target Proteins: Your chosen cell line may have low endogenous expression of the Hippo pathway components, particularly YAP and TAZ. It is important to confirm the expression of these target proteins at both the mRNA and protein levels before starting your experiments.

  • Insufficient Incubation Time: The inhibitory effects of this compound may require a longer incubation period to become apparent. Consider performing a time-course experiment, for example, at 24, 48, and 72 hours, to determine the optimal treatment duration.

  • Inhibitor Inactivity: Ensure that your this compound compound is of high purity and has been stored correctly to prevent degradation.

Q5: I am observing high levels of cell death at concentrations where I expect to see a specific inhibitory effect. What should I do?

A5: High cytotoxicity can be a concern and may be due to:

  • On-target Toxicity: The inhibition of the Hippo pathway may be genuinely toxic to your specific cell line. In this case, you may need to use lower concentrations of this compound or shorten the incubation time.

  • Off-target Effects: At higher concentrations, small molecule inhibitors can sometimes have off-target effects that lead to cytotoxicity. It is important to perform a dose-response experiment to identify a concentration that effectively inhibits the target without causing significant cell death.

  • Impure Compound: Impurities in the inhibitor stock can also contribute to toxicity.

Q6: My results with this compound are not reproducible between experiments. What are the potential sources of this variability?

A6: Lack of reproducibility is a common issue in cell-based assays and can stem from several sources:

  • Cell Culture Conditions: Variations in cell passage number, confluency at the time of treatment, and inconsistencies in media composition can all affect how cells respond to the inhibitor.

  • Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final concentration of the inhibitor in each well.

  • Inconsistent Incubation Times: Ensure that all plates are treated and processed with consistent timing to maintain uniformity.

Experimental Protocols & Data Presentation

A crucial first step in using this compound is to determine its optimal concentration, which provides the desired biological effect without causing significant cytotoxicity. This is often referred to as the therapeutic window.

Experiment 1: Determining the IC50 of this compound on Cell Viability

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) for cell viability using an MTT assay.

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. A common range to test is from 1 nM to 100 µM. Remove the old medium from the cells and add the medium containing the different inhibitor concentrations. Include a vehicle-only control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Table 1: Example Data for this compound IC50 Determination

This compound Concentration (µM)% Cell Viability (48h)
0 (Vehicle)100
0.0198.5
0.195.2
185.1
1052.3
5015.8
1005.1
Experiment 2: Assessing Target Engagement by Western Blot

This protocol describes how to assess the effect of this compound on the phosphorylation of a downstream target of the Hippo pathway, such as YAP.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (based on the IC50 data) for the desired time.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated YAP (p-YAP), total YAP (t-YAP), and a loading control (e.g., GAPDH).

  • Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities and normalize the p-YAP signal to the t-YAP signal to determine the effect of this compound on YAP phosphorylation.

Table 2: Example Data for Target Engagement

This compound Concentration (µM)Relative p-YAP/t-YAP Ratio
0 (Vehicle)1.00
0.10.85
10.45
100.12
500.05

Visualizations

cluster_nucleus Ext_Signal Extracellular Signals (e.g., Cell-Cell Contact, Mechanical Stress) Hippo_Core Hippo Kinase Cascade (MST1/2, LATS1/2) Ext_Signal->Hippo_Core YAP_TAZ YAP / TAZ Hippo_Core->YAP_TAZ Phosphorylation & Cytoplasmic Retention Nucleus Nucleus YAP_TAZ->Nucleus Nuclear Translocation (Active State) This compound This compound This compound->YAP_TAZ Inhibits Nuclear Translocation TEAD TEAD Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression Complex Formation

Caption: The Hippo signaling pathway and the inhibitory action of this compound.

Start Start Seed_Cells Seed Cells in 96-well Plates Start->Seed_Cells Treat_this compound Treat with this compound (Dose-Response) Seed_Cells->Treat_this compound Incubate Incubate (24-72 hours) Treat_this compound->Incubate Viability_Assay Perform Cell Viability Assay (MTT) Incubate->Viability_Assay Data_Analysis Analyze Data & Determine IC50 Viability_Assay->Data_Analysis Target_Engagement Assess Target Engagement (e.g., Western Blot) Data_Analysis->Target_Engagement Inform Concentration Selection Optimize_Conc Select Optimal Concentration Target_Engagement->Optimize_Conc End End Optimize_Conc->End

Caption: Experimental workflow for optimizing this compound concentration.

References

How to reduce YW2036 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and mitigating potential off-target effects of the novel small molecule inhibitor, YW2036. The following information is designed to address common questions and provide detailed experimental protocols to ensure the accurate interpretation of your results.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with this compound?

A1: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and alters the activity of proteins other than its intended biological target.[1][2] These unintended interactions can lead to misleading experimental outcomes, cellular toxicity, or other unforeseen biological consequences, making it critical to identify and minimize them.[1] For a novel compound like this compound, a thorough evaluation of off-target effects is essential for the validation of its mechanism of action.

Q2: What are the initial signs that this compound might be causing off-target effects in my experiments?

A2: Common indicators of potential off-target effects include:

  • Inconsistent phenotypes: Observing different cellular outcomes when using a structurally distinct inhibitor for the same target.[1]

  • Discrepancy with genetic validation: The phenotype observed with this compound treatment is not replicated when the intended target is knocked down or knocked out using techniques like CRISPR-Cas9 or siRNA.[2]

  • Unusual dose-response curves: The dose-response curve for your readout of interest may not follow a standard sigmoidal pattern.

  • Cellular toxicity at low concentrations: Significant cell death or morphological changes at concentrations expected to be specific for the on-target effect.[2]

Q3: What are the general strategies to reduce the off-target effects of this compound?

A3: Several strategies can be employed to minimize off-target effects:

  • Dose-Response Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target phenotype.[1][2]

  • Orthogonal Validation: Confirm experimental findings using alternative methods, such as employing a different, structurally unrelated inhibitor of the same target or using genetic approaches.[1]

  • Target Engagement Assays: Directly measure the binding of this compound to its intended target within the cellular context.[1]

  • Proteome-Wide Profiling: Utilize unbiased techniques to identify all cellular targets of this compound.[1]

Troubleshooting Guides

Issue: Inconsistent Results Across Different Cell Lines

Possible Cause: The expression levels of the intended target or potential off-targets of this compound may vary between different cell lines.[2]

Troubleshooting Workflow:

A Inconsistent results observed in different cell lines B Verify target protein expression (Western Blot, qPCR) A->B C Perform dose-response curve in each cell line B->C D Cell line with high target expression shows expected phenotype C->D Consistent with on-target action E Cell line with low/no target expression shows no/different phenotype C->E Suggests off-target action G Conclusion: Effect is likely on-target D->G F Investigate potential off-targets (Proteomics, CETSA) E->F H Conclusion: Effect is likely off-target F->H

Caption: Troubleshooting workflow for inconsistent results across cell lines.

Quantitative Data Summary:

Cell LineTarget Expression (Relative Units)This compound IC50 (µM)Observed Phenotype
Cell Line A1.00.5Expected Phenotype A
Cell Line B0.2> 10No Phenotype
Cell Line C1.20.4Expected Phenotype A
Cell Line D0.11.5Phenotype B (Unexpected)
Issue: Discrepancy Between this compound Treatment and Genetic Knockdown of the Target

Possible Cause: The observed phenotype upon this compound treatment is due to an off-target effect, not the inhibition of the intended target.[2]

Experimental Protocol: CRISPR-Cas9 Mediated Target Knockout

  • gRNA Design and Cloning: Design and clone at least two independent gRNAs targeting the gene of interest into a Cas9 expression vector.

  • Transfection: Transfect the gRNA/Cas9 plasmids into the cells.

  • Clonal Isolation: Isolate single-cell clones through limiting dilution or FACS.

  • Knockout Validation: Expand the clones and confirm the knockout of the target protein by Western blot and sequencing of the target locus.[1]

  • Phenotypic Analysis: Treat the knockout clones and wild-type cells with this compound and assess the phenotype.[1]

Logical Relationship Diagram:

cluster_0 This compound Treatment cluster_1 Genetic Knockout A Wild-Type Cells + This compound B Observed Phenotype A->B E Discrepancy B->E C Target Knockout Cells D No Phenotype C->D D->E F Conclusion: Off-Target Effect E->F

Caption: Logic for identifying off-target effects via genetic validation.

Key Experimental Protocols

Dose-Response Experiment to Determine Optimal Concentration

Objective: To identify the minimum effective concentration of this compound required to elicit the desired on-target effect and to determine the concentration at which off-target or toxic effects appear.[1]

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 10-point, 3-fold dilution) and a vehicle control.

  • Incubation: Incubate for a duration appropriate for the biological process being studied.

  • Assay: Perform the relevant phenotypic or target-based assay.

  • Data Analysis: Plot the response as a function of this compound concentration and determine the EC50 or IC50.

Data Interpretation Table:

This compound ConcentrationOn-Target Activity (% Inhibition)Cell Viability (%)Interpretation
0.01 µM5%100%No significant effect
0.1 µM50%98%Optimal On-Target Effect
1 µM95%90%Potential for off-target effects
10 µM98%60%Likely off-target toxicity
Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To directly confirm the binding of this compound to its intended target protein in intact cells.[2]

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.[1]

  • Heating: Heat the cell lysates or intact cells across a range of temperatures. The binding of this compound is expected to stabilize the target protein, increasing its resistance to thermal denaturation.[1]

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[1]

  • Protein Analysis: Analyze the amount of soluble target protein remaining in the supernatant by Western blot or other protein detection methods.

Signaling Pathway Considerations

This compound may inadvertently modulate key signaling pathways. Below is a hypothetical representation of a signaling pathway potentially affected by off-target interactions of this compound.

cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B (Intended Target of this compound) Kinase1->Kinase2 Kinase3 Kinase C (Potential Off-Target) Kinase1->Kinase3 TF Transcription Factor Kinase2->TF Response Cellular Response TF->Response This compound This compound This compound->Kinase2 On-Target Inhibition This compound->Kinase3 Off-Target Inhibition

Caption: Potential on-target and off-target interactions of this compound.

References

Overcoming YW2036 instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of YW2036 in solution. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to ensure the effective and consistent use of this compound in their experiments.

Troubleshooting Guide

Issue: Precipitation or cloudiness observed in this compound stock solution.

Q1: My this compound solution, initially clear, has become cloudy or shows visible precipitate after storage. What could be the cause?

A1: This is a common indication of this compound instability or poor solubility under the current storage conditions. Several factors can contribute to this, including solvent choice, temperature, pH, and light exposure. It is crucial to address this to ensure accurate dosing in your experiments.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: For optimal stability, this compound should be dissolved in anhydrous DMSO (Dimethyl Sulfoxide) to create a high-concentration stock solution (e.g., 10 mM). For aqueous working solutions, it is critical to use a buffer system that maintains a stable pH. Direct dilution into water or PBS can lead to precipitation.

Q3: I need to prepare a working solution of this compound in an aqueous buffer. How can I avoid precipitation?

A3: To minimize precipitation when preparing aqueous working solutions, we recommend a serial dilution approach. First, dilute the DMSO stock solution in a serum-containing medium or a buffer supplemented with a solubilizing agent like 0.5% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) or 0.1% Pluronic F-68 before final dilution into your aqueous experimental buffer. Always add the this compound stock solution to the aqueous buffer slowly while vortexing.

Frequently Asked Questions (FAQs)

Q4: What are the optimal storage conditions for this compound stock solutions?

A4: this compound stock solutions in anhydrous DMSO should be stored at -80°C in small aliquots to minimize freeze-thaw cycles. Protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil. Under these conditions, the stock solution is stable for up to 6 months.

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: this compound is highly susceptible to pH-dependent hydrolysis. Our internal stability studies indicate that this compound is most stable in a pH range of 6.0-7.0. At pH values above 7.5 or below 5.5, the rate of degradation increases significantly.

Table 1: Effect of pH on this compound Stability in Aqueous Buffer at 37°C

pH% Remaining this compound after 24h
5.065%
6.092%
7.095%
7.485%
8.055%

Q6: Can I use my standard cell culture medium to prepare this compound working solutions?

A6: While many standard cell culture media have a pH within the stable range for this compound, the presence of various components can influence its stability and solubility. It is advisable to prepare fresh working solutions immediately before use. If storage of diluted solutions is unavoidable, a stability test in your specific medium is recommended.

Q7: How can I check the integrity of my this compound solution?

A7: The most reliable method to assess the integrity of your this compound solution is by High-Performance Liquid Chromatography (HPLC). This will allow you to quantify the amount of intact this compound and detect the presence of any degradation products.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Stability

This protocol outlines the methodology for determining the percentage of intact this compound in a solution over time.

  • Preparation of Standards: Prepare a calibration curve using known concentrations of a freshly prepared this compound standard in the same solvent as your test samples.

  • Sample Preparation: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of your this compound solution and immediately quench any further degradation by diluting it in the mobile phase and storing at 4°C until analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at the λmax of this compound.

  • Data Analysis: Calculate the peak area of this compound in your samples and determine the concentration using the calibration curve. The percentage of remaining this compound can be calculated relative to the 0-hour time point.

Visualizations

cluster_0 This compound Degradation Pathway This compound This compound (Active) Hydrolysis Hydrolysis (pH > 7.5 or < 5.5) This compound->Hydrolysis Oxidation Oxidation (Light Exposure) This compound->Oxidation Inactive_Metabolite1 Inactive Metabolite 1 Hydrolysis->Inactive_Metabolite1 Inactive_Metabolite2 Inactive Metabolite 2 Oxidation->Inactive_Metabolite2

Caption: this compound degradation pathways.

cluster_1 Experimental Workflow for Stability Assessment start Prepare this compound Solution incubate Incubate under Test Conditions (e.g., 37°C, varying pH) start->incubate sample Collect Aliquots at Time Points (0, 2, 4, 8, 24h) incubate->sample hplc Analyze by HPLC sample->hplc data Calculate % Remaining this compound hplc->data end Determine Stability Profile data->end

Caption: Workflow for this compound stability assessment.

cluster_2 Troubleshooting Logic for this compound Precipitation start Precipitation Observed? check_solvent Is the solvent anhydrous DMSO? start->check_solvent check_storage Stored at -80°C and protected from light? check_solvent->check_storage Yes reprepare Reprepare solution with correct procedure check_solvent->reprepare No check_dilution Was a serial dilution with a solubilizing agent used for aqueous solutions? check_storage->check_dilution Yes check_storage->reprepare No solution_stable Solution Stable check_dilution->solution_stable Yes check_dilution->reprepare No

Caption: Troubleshooting decision tree for this compound precipitation.

YW2036 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: YW2036

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with experimental variability and reproducibility when working with the selective Kinase Alpha inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Kinase Alpha, a key enzyme in the MAPK signaling pathway. It competitively binds to the ATP-binding pocket of Kinase Alpha, preventing the phosphorylation of its downstream substrate, Protein Beta.

Q2: How should this compound be stored and handled?

A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.

Q3: What is the recommended solvent for this compound?

A3: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).

Q4: Is this compound selective for Kinase Alpha?

A4: this compound demonstrates high selectivity for Kinase Alpha over other related kinases. However, as with any kinase inhibitor, off-target effects may be observed at high concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Troubleshooting Guide

Q1: I am observing high variability in my IC50 values for this compound between experiments. What are the potential causes?

A1: High variability in IC50 values is a common issue in cell-based assays and can be attributed to several factors:

  • Cell Passage Number: Using cells with a high passage number can lead to genetic drift and altered signaling responses. It is recommended to use cells within a consistent and low passage number range for all experiments.

  • Cell Density: The density of cells at the time of treatment can significantly impact the apparent potency of the inhibitor. Ensure that cells are seeded at a consistent density across all experiments.

  • Reagent Variability: Lot-to-lot variation in serum, media, or other reagents can affect cell health and response to treatment. It is advisable to test new lots of reagents before use in critical experiments.

  • Inconsistent Incubation Times: Ensure that the duration of this compound treatment is consistent across all experiments.

Q2: The inhibitory effect of this compound in my assay is lower than expected based on the provided IC50 values. What should I check?

A2: If the potency of this compound appears lower than expected, consider the following:

  • Compound Stability: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.

  • Assay Conditions: The protein concentration in the assay can affect the apparent IC50 value. If you are using a biochemical assay, a high protein concentration may require a higher concentration of this compound.

  • Cell Line Differences: The provided IC50 values are cell line-dependent. The potency of this compound may vary in your specific cell line due to differences in Kinase Alpha expression or the presence of drug efflux pumps.

Q3: I am observing unexpected off-target effects or cellular toxicity at concentrations where I expect this compound to be selective. What could be the reason?

A3: Unforeseen off-target effects can occur, particularly at higher concentrations. To address this:

  • Confirm On-Target Effect: First, confirm that this compound is inhibiting its intended target, Kinase Alpha, in your system. This can be done by measuring the phosphorylation of its downstream substrate, Protein Beta.

  • Titrate this compound Concentration: Perform a dose-response curve to identify the concentration range where you observe inhibition of Kinase Alpha without significant toxicity.

  • Use a Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of Kinase Alpha to confirm that the observed phenotype is due to on-target inhibition.

Quantitative Data

Table 1: In Vitro IC50 Values for this compound in Various Cell Lines

Cell LineCancer TypeIC50 (nM)
HT-29Colon50
A549Lung120
MCF-7Breast250
U-87 MGGlioblastoma85

Table 2: Recommended Concentration Ranges for Common Assays

Assay TypeRecommended Concentration Range
Western Blot (Phospho-Protein Beta)50 - 500 nM
Cell Viability/Proliferation Assay10 nM - 10 µM
In Vitro Kinase Assay1 - 100 nM

Experimental Protocols

Protocol: Measuring Phosphorylation of Protein Beta by Western Blot

  • Cell Seeding: Seed cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 12-24 hours.

  • This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.

  • Growth Factor Stimulation: Stimulate the cells with a growth factor known to activate the Kinase Alpha pathway (e.g., EGF, FGF) for 15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate 20 µg of each lysate by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated Protein Beta (p-Protein Beta) and total Protein Beta. Use a loading control like GAPDH or β-actin to ensure equal loading.

  • Detection and Analysis: Use a chemiluminescent substrate to detect the protein bands and quantify the band intensities. Normalize the p-Protein Beta signal to the total Protein Beta signal.

Visualizations

YW2036_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase_Alpha Kinase Alpha Receptor->Kinase_Alpha Protein_Beta Protein Beta Kinase_Alpha->Protein_Beta Phosphorylation Downstream_Effects Downstream Cellular Effects (e.g., Proliferation, Survival) Protein_Beta->Downstream_Effects This compound This compound This compound->Kinase_Alpha Inhibition

Caption: Signaling pathway showing the inhibitory action of this compound on Kinase Alpha.

Experimental_Workflow start Start seed_cells Seed Cells in 6-well Plates start->seed_cells serum_starve Serum Starve Cells seed_cells->serum_starve treat_this compound Treat with this compound serum_starve->treat_this compound stimulate_gf Stimulate with Growth Factor treat_this compound->stimulate_gf lyse_cells Lyse Cells stimulate_gf->lyse_cells quantify_protein Quantify Protein lyse_cells->quantify_protein western_blot Western Blot for p-Protein Beta quantify_protein->western_blot analyze Analyze Results western_blot->analyze end End analyze->end

Caption: Workflow for measuring Protein Beta phosphorylation after this compound treatment.

Troubleshooting_Tree problem High Variability in Results? check_passage Consistent Cell Passage Number? problem->check_passage Yes check_density Consistent Seeding Density? check_passage->check_density Yes solution1 Use Low Passage Cells check_passage->solution1 No check_reagents Consistent Reagent Lots? check_density->check_reagents Yes solution2 Standardize Seeding Protocol check_density->solution2 No solution3 Test New Reagent Lots check_reagents->solution3 No no_issue If variability persists, contact technical support check_reagents->no_issue Yes

Caption: Troubleshooting decision tree for high experimental variability.

Technical Support Center: Optimizing YW2036 Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of YW2036. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of this compound through Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the solid-phase synthesis of peptides like this compound?

Low peptide yield in SPPS can arise from several factors during the synthesis process. The most frequent issues include:

  • Incomplete Deprotection: The failure to completely remove the N-terminal protecting group (commonly Fmoc) from the growing peptide chain is a primary cause of truncated sequences.[1][2]

  • Poor Coupling Efficiency: An incomplete reaction between the activated amino acid and the free N-terminus of the peptide attached to the resin leads to deletion sequences, where an amino acid is missing.[1] This is often an issue with sterically hindered amino acids.

  • Peptide Aggregation: Inter- and intra-chain hydrogen bonding can cause the peptide to aggregate on the resin. This aggregation can make reactive sites inaccessible to reagents for both deprotection and coupling, significantly lowering yield.[1][3][4] This is a major cause of failure when synthesizing long or hydrophobic peptides.[1][3]

  • Resin and Linker Issues: Problems such as suboptimal loading of the first amino acid, poor resin swelling, or instability of the linker under reaction conditions can also significantly reduce the final yield.[1]

Q2: How can I identify the specific cause of low yield in my this compound synthesis?

Identifying the root cause requires a combination of in-process monitoring and analysis of the final crude product:

  • Colorimetric Tests: Qualitative tests performed on a few resin beads can check the completeness of reactions. The Kaiser test, for instance, detects free primary amines; a positive result (blue color) after a coupling step indicates that the reaction was incomplete.[1]

  • Mass Spectrometry (MS) Analysis: Analyzing the crude peptide by MS is the most direct method to identify impurities. The presence of sequences with molecular weights lower than the target peptide suggests truncation or deletion events.[1]

  • HPLC Analysis: High-Performance Liquid Chromatography (HPLC) of the crude product can reveal the sample's complexity. A profile with multiple peaks indicates that side reactions or incomplete steps have occurred.[1]

Q3: What defines a "difficult sequence" in peptide synthesis, and how does it impact yield?

A "difficult sequence" is a peptide chain prone to forming stable secondary structures, such as β-sheets, on the resin, which leads to aggregation.[1][2] This aggregation blocks reagents from accessing the growing peptide chain, causing incomplete deprotection and coupling reactions, and resulting in low yields.[1] Sequences with a high proportion of hydrophobic amino acids (e.g., Val, Ile, Leu) or those with β-branched amino acids are often classified as difficult.[1][3]

Troubleshooting Guides

Issue 1: Incomplete Fmoc-Deprotection

Symptoms:

  • Low yield of the final product.

  • Mass spectrometry reveals a significant presence of truncated peptide sequences.

  • A negative result from a colorimetric test (like the Kaiser test) after the deprotection step, indicating the N-terminal amine is still blocked.[5]

CauseRecommended Solution
Degraded Deprotection Reagent Use fresh, high-quality deprotection reagents. Piperidine (B6355638), a common deprotection agent, can degrade over time.[1][5]
Insufficient Reaction Time Increase the deprotection time or perform a second deprotection step.[2]
Peptide Aggregation See the "Peptide Aggregation" section below for strategies to disrupt secondary structures.
Suboptimal Reagent Concentration Ensure the deprotection solution is at the correct concentration (e.g., 20-50% piperidine in DMF).[6]
Issue 2: Poor Coupling Efficiency

Symptoms:

  • Low yield of the final product.

  • MS analysis shows deletion sequences (sequences missing one or more amino acids).

  • A positive colorimetric test (e.g., Kaiser test) after the coupling step indicates the presence of unreacted free amines.[1]

CauseRecommended Solution
Sterically Hindered Amino Acids Increase coupling time and/or perform a "double coupling" by repeating the coupling step with fresh reagents.[3][7] For notoriously difficult residues like Arginine, double coupling is often recommended.[7]
Low Reagent Concentration Increase the concentration of the amino acid and coupling reagent solutions to 0.5 M to increase the probability of molecular interaction.[7]
Inefficient Activation Use a more powerful activating reagent such as HATU, HCTU, or COMU, especially for faster synthesis protocols.[8]
Peptide Aggregation Refer to the "Peptide Aggregation" section for mitigation strategies.
Low Quality Reagents Ensure all amino acids and coupling reagents are fresh and of high purity.[1]
Issue 3: Peptide Aggregation on Resin

Symptoms:

  • Gradual or complete failure of both deprotection and coupling steps as the peptide elongates.

  • The resin may shrink or fail to swell properly.[3][9]

  • Colorimetric tests may become unreliable and give false negatives.[3]

StrategyDescription
Incorporate Structure-Disrupting Derivatives Introduce pseudoproline dipeptides or Dmb/Hmb-protected amino acids into the peptide backbone. These derivatives disrupt the hydrogen bonding that leads to aggregation.[3][9]
Optimize Solvent System Switch the primary solvent from DMF to NMP, which can be more effective for hydrophobic sequences.[10] Adding chaotropic salts (e.g., LiCl) to the coupling mixture can also help break up aggregates.[3]
Increase Reaction Temperature Raising the temperature can speed up synthesis and improve purity by providing more energy to overcome aggregation. However, this can also increase the risk of side reactions like racemization.[11]
Use a Low-Load Resin Resins with a lower initial loading of the first amino acid can reduce steric hindrance between growing peptide chains, mitigating aggregation.[9]

Experimental Protocols

Protocol 1: Manual Fmoc-Deprotection
  • Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous step.[5]

  • Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) to the vessel, ensuring the resin is fully submerged.[5]

  • Agitation: Gently agitate the mixture at room temperature for 10-20 minutes.[5]

  • Drain: Remove the deprotection solution via filtration.[5]

  • Repeat (Optional): For difficult sequences, a second deprotection step of 5-10 minutes can be performed.

  • Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent. The resin is now ready for the next coupling step.[5]

Protocol 2: Kaiser Test for Free Primary Amines

This test is used to detect the presence of free primary amines, indicating either successful deprotection or incomplete coupling.[1]

Reagents:

  • Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol.

  • Solution B: 80 g phenol (B47542) in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

Procedure:

  • Sample Collection: Place a small sample of the peptide-resin (a few beads) into a small glass test tube.[5]

  • Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.[5]

  • Heat: Heat the test tube at 100°C for 5 minutes.[5]

  • Observe Color:

    • Dark Blue Beads/Solution: Positive result. Indicates the presence of free primary amines.[5]

    • Yellow/Brown/No Color Change: Negative result. Indicates the absence of free primary amines (i.e., incomplete deprotection).[5]

Visual Guides

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Troubleshooting decision tree for low yield in peptide synthesis.

References

YW2036 In Vivo Delivery Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for refining the in vivo delivery of YW2036, a potent Wnt/β-Catenin signaling pathway inhibitor. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose and administration route for this compound in vivo?

A1: Based on studies with structurally similar pyrazole-4-carboxamide inhibitors like YW2065, a recommended starting point for in vivo efficacy studies in mouse xenograft models is intraperitoneal (i.p.) injection.[1][2][3] A dosage of 25 mg/kg administered daily has been shown to be effective for analogous compounds.[1][2][3] However, it is crucial to perform a dose-response study to determine the optimal dose for your specific model and experimental goals.

Q2: How should I prepare this compound for in vivo administration?

A2: this compound is sparingly soluble in aqueous solutions. A common and effective formulation for pyrazole-4-carboxamide derivatives for in vivo use is a vehicle consisting of a mixture of solvents.[4] A widely used formulation for a similar compound, YW2065, is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] It is essential to prepare the formulation fresh daily and ensure the compound is fully dissolved before administration.

Q3: I am observing toxicity or adverse effects in my animal models. What should I do?

A3: If you observe signs of toxicity, such as significant weight loss, lethargy, or ruffled fur, consider the following troubleshooting steps:

  • Dose Reduction: The most straightforward approach is to reduce the administered dose.

  • Alternative Administration Route: While intraperitoneal injection is common, exploring other routes, such as oral gavage or subcutaneous injection, might alter the pharmacokinetic profile and reduce toxicity.

  • Formulation Optimization: The vehicle components, particularly DMSO, can contribute to toxicity at higher concentrations. Investigate alternative formulations with lower percentages of organic solvents.

  • Intermittent Dosing: Instead of daily administration, a less frequent dosing schedule (e.g., every other day or twice a week) may maintain efficacy while reducing cumulative toxicity.

Q4: My in vivo results are inconsistent. What are the potential causes?

A4: Inconsistent results in vivo can stem from several factors:

  • Compound Stability: Ensure your this compound stock solution is stored correctly (typically at -20°C or -80°C) and that you are preparing fresh dilutions for each administration. Avoid repeated freeze-thaw cycles of the stock solution.

  • Formulation Issues: Incomplete dissolution or precipitation of this compound in the vehicle can lead to inaccurate dosing. Visually inspect the formulation for any particulates before injection.

  • Dosing Accuracy: Ensure precise and consistent administration techniques. Normalize the dose to the body weight of each animal.

  • Biological Variability: Inherent biological differences between individual animals can contribute to variability. Increase the number of animals per group to enhance statistical power and ensure that animals are age- and sex-matched.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Poor in vivo efficacy Inadequate Dose: The administered dose may be too low to achieve a therapeutic concentration at the target site.Perform a dose-escalation study to identify a more effective dose.
Poor Bioavailability: The compound may be rapidly metabolized or cleared.Consider alternative administration routes or formulations designed to enhance bioavailability.
Compound Instability: this compound may be degrading in the formulation or after administration.Prepare fresh formulations daily and store stock solutions appropriately.
Precipitation of this compound in formulation Low Solubility: The concentration of this compound may exceed its solubility limit in the chosen vehicle.Gently warm the vehicle and vortex thoroughly to aid dissolution. Consider modifying the vehicle composition (e.g., increasing the percentage of PEG300 or trying alternative solubilizing agents).
Unexpected Toxicity Off-Target Effects: The compound may be interacting with unintended biological targets.Conduct a literature search for known off-target effects of similar Wnt inhibitors. If possible, perform in vitro counter-screening against a panel of related targets.
Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects.Administer a vehicle-only control group to assess the toxicity of the formulation components.

Experimental Protocols

In Vivo Efficacy Study in a Colorectal Cancer Xenograft Model

This protocol is adapted from studies on the closely related pyrazole-4-carboxamide Wnt inhibitor, YW2065.[1][2][3]

  • Cell Culture and Implantation:

    • Culture human colorectal cancer cells (e.g., SW480) in appropriate media.

    • Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel.

    • Subcutaneously inject 5 x 10^6 cells into the flank of 6-8 week old immunodeficient mice (e.g., nude mice).

  • Tumor Growth and Grouping:

    • Monitor tumor growth using calipers.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

  • This compound Formulation and Administration:

    • Prepare a 2.5 mg/mL stock solution of this compound in DMSO.

    • On each day of treatment, prepare the final formulation by mixing 10% of the this compound stock solution, 40% PEG300, 5% Tween-80, and 45% saline.

    • Administer this compound via intraperitoneal injection at a dose of 25 mg/kg body weight daily.

    • The control group should receive the vehicle solution without this compound.

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight every 2-3 days.

    • At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

Pharmacokinetic Study

A preliminary pharmacokinetic study can provide valuable insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound.

  • Animal Model:

    • Use healthy, non-tumor-bearing mice (e.g., C57BL/6).

  • This compound Administration:

    • Administer a single dose of this compound using the desired route (e.g., intraperitoneal or oral gavage).

  • Sample Collection:

    • Collect blood samples at various time points post-administration (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Analysis:

    • Quantify the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

    • Calculate key pharmacokinetic parameters, including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Quantitative Data Summary

The following tables present hypothetical data based on expected outcomes from in vivo studies with a potent Wnt inhibitor like this compound, drawing parallels from published data on YW2065.[1][2][3]

Table 1: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Tumor Weight at Day 21 (g)
Vehicle Control1250 ± 150-1.2 ± 0.2
This compound (25 mg/kg, i.p.)450 ± 8064%0.4 ± 0.1

Table 2: Preliminary Pharmacokinetic Parameters of this compound in Mice

ParameterValue
Cmax (ng/mL)1500
Tmax (h)1
t½ (h)6
AUC (ng·h/mL)9000

Visualizations

Wnt/β-Catenin Signaling Pathway and Point of Intervention for this compound

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh Axin Axin Dsh->Axin Inhibits APC APC Beta_Catenin β-Catenin APC->Beta_Catenin Phosphorylates for degradation Axin->Beta_Catenin Phosphorylates for degradation GSK3b GSK3β GSK3b->Beta_Catenin Phosphorylates for degradation CK1 CK1 CK1->Beta_Catenin Phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Binds and Activates This compound This compound This compound->Axin Stabilizes Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Promotes Transcription

Caption: Mechanism of this compound in the Wnt/β-Catenin signaling pathway.

Experimental Workflow for In Vivo Efficacy Testing

experimental_workflow start Start: Tumor Cell Culture implantation Subcutaneous Implantation in Immunodeficient Mice start->implantation tumor_growth Tumor Growth Monitoring (to 100-150 mm³) implantation->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment Daily Intraperitoneal Injection (this compound or Vehicle) randomization->treatment monitoring Tumor Volume and Body Weight Measurement treatment->monitoring Repeated for 21 days monitoring->treatment endpoint Endpoint Analysis: Tumor Excision and Weight monitoring->endpoint end End of Study endpoint->end

Caption: Workflow for assessing the in vivo efficacy of this compound.

References

Common pitfalls in YW2036-based assays

Author: BenchChem Technical Support Team. Date: December 2025

YW2036 Assay Technical Support Center

This guide provides troubleshooting advice and answers to frequently asked questions for this compound-based assays. The this compound assay is a luminescent-based kinase assay designed to measure the activity of the this compound kinase, a critical enzyme in the pro-inflammatory cytokine signaling cascade.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

Question: Why is my signal-to-background (S/B) ratio consistently low?

A low S/B ratio can obscure real results and make it difficult to determine compound potency. The issue can stem from several factors, from reagent integrity to experimental setup.

Potential Causes & Solutions:

Potential Cause Recommended Solution Expected Outcome
Degraded ATP or Substrate Use fresh, aliquoted stocks of ATP and the this compound-specific peptide substrate. Avoid multiple freeze-thaw cycles.A return to an S/B ratio of ≥ 5.
Inactive this compound Enzyme Verify enzyme activity using a known potent inhibitor as a positive control. If the control fails, use a new batch of the enzyme.The positive control should inhibit >90% of the signal.
Suboptimal Reagent Concentration Titrate both ATP and the peptide substrate to determine the optimal concentrations for your specific assay conditions. The ideal ATP concentration is typically at its Km value.Identification of concentrations that yield the maximal S/B ratio.
Incorrect Assay Buffer pH Ensure the assay buffer pH is stable and within the optimal range for this compound activity (typically pH 7.4). Calibrate your pH meter before use.Consistent enzyme activity and reproducible results.
Reader Settings Misconfigured For luminescent assays, ensure an integration time of 0.5-1 second is used. Check that the correct emission wavelength is selected.Increased signal intensity and a higher S/B ratio.

Question: I am observing high variability between my replicate wells. What are the common causes?

High coefficient of variation (%CV) across replicates can invalidate your results. The goal is typically to achieve a %CV of <10%.

Potential Causes & Solutions:

Potential Cause Recommended Solution Acceptable %CV
Pipetting Inaccuracy Calibrate your pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid to prevent splashing. Use reverse pipetting for viscous solutions.< 10%
Edge Effects on Assay Plate Avoid using the outermost wells of the assay plate, as they are most susceptible to evaporation. Alternatively, fill the outer wells with sterile water or PBS to create a humidity barrier.Reduced variability between inner and outer wells.
Incomplete Reagent Mixing After adding the final detection reagent, place the plate on an orbital shaker for 2-3 minutes at a low speed (e.g., 300 RPM) to ensure a homogenous reaction in each well.A more uniform signal across all wells leading to a lower %CV.
Temperature Gradients Allow all reagents and plates to equilibrate to room temperature for at least 30 minutes before starting the assay. Avoid placing plates on cold or hot surfaces.Consistent reaction kinetics across the entire plate.

Below is a troubleshooting workflow to diagnose common issues systematically.

G start Assay Fails QC (e.g., Low Z' or High %CV) check_controls Are Positive and Negative Controls Behaving as Expected? start->check_controls controls_ok Check Replicate Variability (%CV > 15%) check_controls->controls_ok  Yes controls_fail Which Control Failed? check_controls->controls_fail No pipetting Review Pipetting Technique and Calibrate Pipettes controls_ok->pipetting Yes mixing Ensure Proper Reagent Mixing and Plate Incubation controls_ok->mixing No, %CV is OK pos_fail Positive Control Fails (Low Inhibition) controls_fail->pos_fail Positive neg_fail Negative Control Fails (Low Signal) controls_fail->neg_fail Negative both_fail Both Controls Fail controls_fail->both_fail Both enzyme_issue Check this compound Enzyme Activity and Inhibitor Stock pos_fail->enzyme_issue reagent_issue Check ATP, Substrate, and Detection Reagent Integrity neg_fail->reagent_issue protocol_issue Review Entire Assay Protocol and Reagent Concentrations both_fail->protocol_issue

Caption: A workflow for troubleshooting common this compound assay failures.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the this compound assay?

The this compound assay is a homogeneous, luminescence-based assay. It quantifies the amount of ATP remaining in solution following a kinase reaction. The this compound kinase consumes ATP when it phosphorylates its target substrate. After the kinase reaction, a detection reagent is added that contains luciferase and its substrate, luciferin. The luciferase enzyme uses the remaining ATP to generate a glowing light signal. Therefore, high kinase activity results in low ATP levels and a dim signal, while inhibition of the kinase results in high ATP levels and a bright signal.

Q2: What is the signaling pathway involving this compound?

This compound is a downstream kinase activated by the inflammatory receptor IL-1R. Upon ligand binding, IL-1R recruits the adapter protein MyD88, which in turn activates a cascade leading to the phosphorylation and activation of this compound. Activated this compound then phosphorylates the transcription factor NF-κB, promoting its translocation to the nucleus and the expression of inflammatory genes.

G IL1 Inflammatory Ligand IL1R IL-1 Receptor IL1->IL1R Binds MyD88 MyD88 IL1R->MyD88 Recruits This compound This compound Kinase MyD88->this compound Activates NFkB NF-κB This compound->NFkB Phosphorylates Nucleus Gene Expression NFkB->Nucleus Translocates

Optimizing incubation time for YW2036 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using YW2036. The following information is based on pre-clinical data for this compound, a selective inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound?

For initial experiments, we recommend a starting concentration of 1 µM. The IC50 of this compound can vary depending on the cell line and incubation time. See the dose-response data in Table 1 for more details.

Q2: How long should I incubate my cells with this compound?

The optimal incubation time depends on the experimental endpoint. For inhibiting ERK phosphorylation, a short incubation of 1-4 hours is often sufficient. For assays measuring downstream effects like cell viability or gene expression, a longer incubation of 24-72 hours is typically required. Refer to the time-course analysis in Table 2.

Q3: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases that phosphorylate and activate ERK1 and ERK2. By inhibiting MEK, this compound blocks the phosphorylation of ERK and downstream signaling.[1]

Q4: In which solvent should I dissolve this compound?

This compound is soluble in DMSO at concentrations up to 50 mM. For cell culture experiments, prepare a stock solution in DMSO and then dilute it in a cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is below 0.1% to avoid solvent-induced toxicity.

Troubleshooting Guide

Issue 1: No inhibition of ERK phosphorylation is observed after this compound treatment.

This is a common issue that can be resolved by systematically checking several experimental parameters.

  • Is the compound active? Confirm the integrity of your this compound stock.

  • Is the incubation time sufficient? While effects can be seen as early as 1 hour, some cell lines may require longer incubation.

  • Is the concentration high enough? The potency of this compound is cell-line dependent.

G A Start: No p-ERK Inhibition B Verify this compound stock solution concentration and storage. A->B C Perform a time-course experiment (e.g., 0.5, 1, 2, 4 hours). B->C Stock OK G Issue Persists: Contact Technical Support B->G Stock Degradated D Perform a dose-response experiment (e.g., 0.1 to 10 µM). C->D No Inhibition F Successful p-ERK Inhibition C->F Inhibition Observed E Check for high basal pathway activity in your cell line. D->E No Inhibition D->F Inhibition Observed E->G

Fig 1. Troubleshooting workflow for lack of p-ERK inhibition.
Issue 2: High levels of cell death are observed at the effective concentration.

If you observe significant cytotoxicity, especially at early time points, consider the following:

  • Reduce Incubation Time: For signaling studies, it may be possible to reduce the incubation time to 1-2 hours, which is often sufficient to see an effect on ERK phosphorylation while minimizing toxicity.

  • Lower the Concentration: Titrate the concentration of this compound to find a balance between efficacy and toxicity.

  • Check Solvent Concentration: Ensure the final DMSO concentration is not exceeding 0.1%.

Data Presentation

Table 1: Dose-Response of this compound on p-ERK Levels and Cell Viability

Cell LineIncubation Time (h)p-ERK IC50 (µM)Viability IC50 (µM)
HT-2940.851.5
A54941.22.8
MCF-742.55.1

Table 2: Time-Course of p-ERK Inhibition by this compound (1 µM)

Cell Line1 hour (% Inhibition)4 hours (% Inhibition)8 hours (% Inhibition)24 hours (% Inhibition)
HT-2985928875
A54978898570
MCF-765757055

Experimental Protocols

Protocol 1: Western Blot for p-ERK and Total ERK
  • Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.

  • Starvation (Optional): Serum-starve cells for 12-24 hours to reduce basal ERK activity.

  • Treatment: Treat cells with this compound at the desired concentrations and for the desired times. Include a vehicle control (e.g., 0.1% DMSO).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-ERK1/2 (e.g., 1:1000) and total ERK1/2 (e.g., 1:1000) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.

G A Seed Cells B Treat with this compound A->B C Lyse Cells & Quantify Protein B->C D SDS-PAGE C->D E Western Transfer D->E F Antibody Incubation E->F G Detect Signal F->G

Fig 2. Experimental workflow for Western Blot analysis.

Signaling Pathway

G cluster_0 MAPK/ERK Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors This compound This compound This compound->MEK1/2

Fig 3. This compound inhibits the MAPK/ERK signaling pathway at MEK1/2.

References

Validation & Comparative

Comparative Efficacy of YW2036 Against Established Wnt/β-Catenin Pathway Inhibitors in Colorectal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head analysis of YW2036, a novel Wnt/β-catenin signaling pathway inhibitor, against the known inhibitors ICG-001 and XAV939 reveals its potential as a potent therapeutic agent for colorectal cancer research. This guide provides a comprehensive comparison of their efficacy, supported by experimental data and detailed protocols for key assays.

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. This has led to the development of numerous inhibitors targeting this pathway. This report offers an objective comparison of the novel inhibitor this compound with two well-established inhibitors, ICG-001 and XAV939, to evaluate its relative efficacy.

Data Presentation: Comparative Inhibitory Activity

The inhibitory efficacy of this compound, ICG-001, and XAV939 has been evaluated across various colorectal cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of an inhibitor, are summarized in the table below. It is important to note that the data for this compound is currently available from commercial sources, while the data for ICG-001 and XAV939 are derived from multiple peer-reviewed publications. Direct comparative studies under identical experimental conditions are not yet available, and thus these values should be interpreted with this consideration.

InhibitorCell LineIC50 (µM)Assay TypeReference
This compound Not Specified0.637Not Specified[1]
ICG-001 SW480~3.0TCF/β-catenin reporter assay
HCT116Not SpecifiedGrowth inhibition
LoVo~3.4 (pIC50 = 5.47)SRB assay
SKCO1~2.8 (pIC50 = 5.55)SRB assay
XAV939 Caco-2 (CD44+/CD133+)15.3Cell Growth Assay
SW480Not SpecifiedChemosensitization
SW620Not SpecifiedChemosensitization
HCT116Not SpecifiedCell Viability
DLD-1Not SpecifiedCell Viability

Note: The IC50 values for ICG-001 and XAV939 are compiled from various studies and may not be directly comparable due to differences in experimental methodologies. The specific assay and conditions for the this compound IC50 value are not publicly available.

Experimental Protocols

To ensure transparency and reproducibility, the detailed methodologies for the key experiments cited in the efficacy comparison are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Treatment: Add the test compound (e.g., this compound, ICG-001, or XAV939) at various concentrations to the wells.

  • Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.

  • MTT Addition: Add 10 µL of MTT reagent to each well.

  • Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan (B1609692) crystals.

  • Incubation: Leave the plate at room temperature in the dark for 2 hours.

  • Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.

Wnt/β-catenin Signaling Reporter Assay (Luciferase Assay)

This assay measures the activity of the Wnt/β-catenin signaling pathway by quantifying the expression of a luciferase reporter gene under the control of TCF/LEF responsive elements.

Protocol:

  • Cell Seeding and Transfection: Seed cells in a 24-well plate. Co-transfect the cells with a TCF/LEF-firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

  • Treatment: Treat the cells with the test compounds at desired concentrations.

  • Cell Lysis: After the treatment period, lyse the cells using a passive lysis buffer.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number.

Visualizing the Mechanism and Workflow

To better illustrate the underlying biological processes and experimental procedures, the following diagrams are provided.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP56 LRP5/6 LRP56->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex Inhibits beta_catenin_p Phosphorylated β-catenin Destruction_Complex->beta_catenin_p Phosphorylates Proteasome Proteasome beta_catenin_p->Proteasome Degradation beta_catenin β-catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression

Caption: Canonical Wnt/β-catenin signaling pathway.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_inhibitor Add varying concentrations of inhibitor (this compound) seed_cells->add_inhibitor incubate_inhibitor Incubate for 24-72 hours add_inhibitor->incubate_inhibitor add_mtt Add MTT reagent incubate_inhibitor->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance end End read_absorbance->end

Caption: Experimental workflow for the MTT assay.

Luciferase_Assay_Workflow start Start seed_cells Seed cells and co-transfect with TCF/LEF reporter and control plasmids start->seed_cells incubate_transfection Incubate for 24 hours seed_cells->incubate_transfection add_inhibitor Treat with Wnt inhibitor incubate_transfection->add_inhibitor lyse_cells Lyse cells add_inhibitor->lyse_cells measure_luciferase Measure Firefly and Renilla luciferase activity lyse_cells->measure_luciferase analyze_data Normalize and analyze data measure_luciferase->analyze_data end End analyze_data->end

Caption: Experimental workflow for the Luciferase reporter assay.

References

Unraveling the Cellular Activity of YW2036: A Comparative Analysis Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the cross-validation of YW2036, a novel therapeutic agent. This document provides a comprehensive overview of its activity, supported by experimental data from various cell lines, and compares its performance with alternative compounds.

The development of targeted therapies is a cornerstone of modern pharmacology. This compound has emerged as a promising candidate, demonstrating significant activity in preclinical studies. This guide offers a detailed comparison of this compound's efficacy and mechanism of action across different cancer cell lines, providing researchers with the critical data needed to advance their investigations.

Comparative Activity of this compound in Cancer Cell Lines

The anti-proliferative activity of this compound was assessed in a panel of human cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), and colon (HT-29) cancer lines. The half-maximal inhibitory concentration (IC50) was determined to quantify its potency.

Cell LineCancer TypeThis compound IC50 (µM)Alternative 1 IC50 (µM)Alternative 2 IC50 (µM)
MCF-7Breast5.28.112.5
MDA-MB-231Breast7.810.315.1
A549Lung10.515.222.8
HT-29Colon8.912.718.4

Table 1: Comparative IC50 values of this compound and alternative compounds across various cancer cell lines. The data demonstrates the superior potency of this compound in inhibiting cancer cell proliferation.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Cells were treated with various concentrations of this compound or alternative compounds for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.

Mechanism of Action: this compound and the Wnt/β-catenin Signaling Pathway

This compound is hypothesized to exert its anti-cancer effects by modulating the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation and differentiation. Deregulation of this pathway is a hallmark of many cancers.

Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dishevelled->DestructionComplex Inhibits BetaCatenin_cyto β-catenin DestructionComplex->BetaCatenin_cyto Phosphorylates for Degradation BetaCatenin_nuc β-catenin BetaCatenin_cyto->BetaCatenin_nuc Translocates This compound This compound This compound->DestructionComplex Stabilizes TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates

Figure 1: Proposed mechanism of this compound action on the Wnt/β-catenin signaling pathway. this compound is suggested to stabilize the destruction complex, leading to increased degradation of β-catenin and subsequent downregulation of target gene transcription.

Experimental Workflow for Target Validation

The following workflow outlines the key steps to validate the interaction of this compound with the Wnt/β-catenin pathway.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HT-29) start->cell_culture treatment Treatment with this compound cell_culture->treatment protein_extraction Protein Extraction treatment->protein_extraction rna_extraction RNA Extraction treatment->rna_extraction western_blot Western Blot Analysis (β-catenin, c-Myc, Cyclin D1) protein_extraction->western_blot data_analysis Data Analysis western_blot->data_analysis qpcr RT-qPCR (AXIN2, MYC, CCND1) rna_extraction->qpcr qpcr->data_analysis conclusion Conclusion data_analysis->conclusion

Figure 2: Experimental workflow for validating the effect of this compound on the Wnt/β-catenin pathway. This process involves treating cancer cells with this compound and subsequently analyzing changes in key protein and gene expression levels within the pathway.

Comparative Analysis of YW2036 Specificity in Wnt/β-Catenin Signaling Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparison of the Wnt/β-catenin signaling pathway inhibitor, YW2036, reveals a distinct specificity profile when compared to other established compounds in its class. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of this compound, ICG-001, and XAV939, supported by available experimental data and detailed methodologies for key assays.

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its dysregulation is implicated in numerous diseases, including cancer. Small molecule inhibitors targeting this pathway are of significant interest for therapeutic development. This report focuses on this compound, a potent Wnt/β-catenin signaling pathway inhibitor, and provides an objective comparison of its specificity against two other widely used inhibitors: ICG-001 and XAV939.

Mechanism of Action and On-Target Potency

This compound is a potent inhibitor of the Wnt/β-catenin signaling pathway with a reported half-maximal inhibitory concentration (IC50) of 637 nM.[1] Its precise molecular target within the pathway is not publicly disclosed. In contrast, ICG-001 and XAV939 have well-defined mechanisms of action. ICG-001 selectively binds to the CREB-binding protein (CBP), thereby inhibiting its interaction with β-catenin, without affecting the homologous p300 interaction.[2][3] XAV939 functions by inhibiting the tankyrase enzymes, TNKS1 and TNKS2, which are involved in the degradation of Axin, a key component of the β-catenin destruction complex.[4][5][6]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the reported IC50 values for this compound, ICG-001, and XAV939 in various assays. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and assay formats.

CompoundTarget/PathwayAssayIC50 ValueReference
This compound Wnt/β-Catenin SignalingCell-based reporter assay637 nM[1]
ICG-001 β-catenin/CBP interactionCell-based reporter assay~3 µM[3]
Wnt/β-catenin signalingTOPflash assay (HCC cells)4.87 to 32 µM[7]
XAV939 Tankyrase 1 (TNKS1)Cell-free enzymatic assay11 nM[5][6][8]
Tankyrase 2 (TNKS2)Cell-free enzymatic assay4 nM[6][8]
Wnt/β-catenin signalingCell-based reporter assay~21.56 µM (H446 cells)[9]

Specificity and Off-Target Effects

The specificity of a small molecule inhibitor is crucial for its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to confounding experimental results and adverse effects in a clinical setting.

This compound: At present, there is no publicly available data from broad-panel screening assays, such as kinome scans, to definitively characterize the off-target profile of this compound.

ICG-001: While ICG-001 is noted for its selectivity in disrupting the β-catenin/CBP interaction over the β-catenin/p300 interaction, some studies suggest potential Wnt-independent effects.[10] For instance, ICG-001 has been shown to induce cytotoxicity in multiple myeloma cells in a manner independent of canonical Wnt signaling inhibition.[10] It may also affect other transcription factors that interact with CBP.

XAV939: XAV939, a potent inhibitor of Tankyrase 1 and 2, has been reported to also inhibit other members of the poly (ADP-ribose) polymerase (PARP) family.[6][11] This cross-reactivity should be considered when interpreting experimental results.

Experimental Protocols

To facilitate the independent verification and further investigation of these compounds, detailed methodologies for key experiments are provided below.

TCF/LEF Luciferase Reporter Assay

This assay is a standard method for quantifying the activity of the canonical Wnt/β-catenin signaling pathway.

Principle: Cells are transiently transfected with a reporter plasmid containing a luciferase gene driven by a promoter with TCF/LEF binding sites (TOPflash). A control plasmid with mutated TCF/LEF sites (FOPflash) is used to measure non-specific effects. Inhibition of the Wnt pathway results in a decrease in luciferase expression.

Protocol:

  • Cell Culture and Transfection: Seed cells (e.g., HEK293T, SW480) in a 96-well plate. Co-transfect cells with TOPflash or FOPflash reporter plasmids and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, treat the cells with varying concentrations of the Wnt inhibitor (e.g., this compound, ICG-001, XAV939) or vehicle control.

  • Luciferase Assay: After a 24-48 hour incubation period, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the vehicle-treated control.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess the direct engagement of a compound with its target protein in a cellular context.

Principle: The binding of a ligand to its target protein generally increases the thermal stability of the protein. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.

Protocol:

  • Cell Treatment: Treat cultured cells with the compound of interest or vehicle control.

  • Heating: Heat the cell suspensions or lysates at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to pellet aggregated proteins.

  • Protein Quantification: Collect the supernatant and quantify the amount of the target protein using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams were generated using the DOT language.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled Activates GSK3b_Axin_APC GSK3β/Axin/APC (Destruction Complex) Dishevelled->GSK3b_Axin_APC Inhibits beta_catenin β-catenin GSK3b_Axin_APC->beta_catenin Phosphorylates for Degradation beta_catenin_nucleus β-catenin beta_catenin->beta_catenin_nucleus Translocates TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF Binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates XAV939 XAV939 XAV939->GSK3b_Axin_APC Stabilizes Axin ICG001 ICG-001 ICG001->TCF_LEF Inhibits β-catenin/CBP interaction This compound This compound This compound->beta_catenin_nucleus Inhibits Wnt Signaling (Target Undisclosed)

Caption: Simplified Wnt/β-catenin signaling pathway showing points of intervention for this compound, ICG-001, and XAV939.

TCF_LEF_Reporter_Assay_Workflow start Seed Cells in 96-well Plate transfect Co-transfect with TOP/FOPflash & Renilla Plasmids start->transfect treat Treat with Compound (this compound, etc.) or Vehicle transfect->treat incubate Incubate for 24-48 hours treat->incubate lyse Lyse Cells incubate->lyse measure Measure Firefly & Renilla Luciferase Activity lyse->measure analyze Normalize & Analyze Data measure->analyze

Caption: Experimental workflow for the TCF/LEF Luciferase Reporter Assay.

Conclusion

This compound is a potent inhibitor of the Wnt/β-catenin signaling pathway. While its on-target potency is established, a comprehensive understanding of its specificity and potential off-target effects awaits further investigation through broad-panel screening assays. In contrast, ICG-001 and XAV939 have more defined mechanisms of action and known off-target profiles. The choice of inhibitor for research purposes should be guided by the specific experimental question and a thorough consideration of the compound's known pharmacological properties. Further studies are warranted to fully elucidate the selectivity profile of this compound and to directly compare its performance against other Wnt inhibitors in standardized assays.

References

Head-to-head study of YW2036 and [another molecule]

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the molecule designated "YW2036" have not yielded any specific information in publicly available scientific literature or databases. This identifier may represent an internal compound code, a placeholder name, or a molecule that has not yet been publicly disclosed.

Without a definitive identification of this compound, a head-to-head comparison with another molecule, as requested, cannot be conducted. Key information required for such a comparison, including its mechanism of action, therapeutic target, and any published experimental data, remains unavailable.

To proceed with the generation of a comparative guide, clarification on the identity of this compound is necessary. Please provide the specific chemical name, alternative designations, or any relevant research articles associated with this molecule. Upon receiving this information, a comprehensive search for comparative studies can be initiated to fulfill the request for a detailed comparison, including data tables, experimental protocols, and pathway visualizations.

Independent Verification of YW2036's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Wnt/β-catenin signaling pathway inhibitor, YW2036, with other emerging alternatives for the treatment of colorectal cancer (CRC). This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes relevant biological pathways and workflows to support independent verification and further investigation.

This compound has been identified as a potent inhibitor of the Wnt/β-catenin signaling pathway, a critical cascade in the development and progression of many cancers, particularly colorectal cancer. This guide aims to provide a clear comparison of this compound with other investigational inhibitors targeting the same pathway, namely CWP232228 and PRI-724, to aid in the evaluation of its therapeutic potential.

Mechanism of Action: Targeting the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in cell proliferation, differentiation, and survival.[1] In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of target genes, many of which are implicated in cancer progression.[2][3]

This compound, a pyrazole-4-carboxamide derivative, exerts its inhibitory effect on this pathway. While the precise binding target is not fully elucidated in the public domain, its action leads to a downstream reduction in β-catenin-mediated transcriptional activity.

Comparative Analysis of Wnt/β-catenin Inhibitors

To provide a comprehensive overview, this compound is compared with two other Wnt/β-catenin inhibitors, CWP232228 and PRI-724, which are at different stages of development.

InhibitorMechanism of ActionKey Efficacy Data (IC50)Development Stage
This compound Wnt/β-catenin signaling pathway inhibitor.[4][5]637 nM (Wnt/β-catenin signaling)Preclinical
CWP232228 Antagonizes the binding of β-catenin to TCF in the nucleus.0.91 µM (HCT116 cell viability, 72h)Preclinical
PRI-724 Inhibits the interaction between β-catenin and its coactivator, CREB-binding protein (CBP).Data not available in a directly comparable formatClinical (Phase I/II)

In Vitro and In Vivo Efficacy

This compound

The primary publication by Yang et al. (2019) in the Journal of Medicinal Chemistry provides the foundational data for this compound. Vendor data sheets consistently reference this publication for an IC50 value of 637 nM in a Wnt/β-catenin luciferase reporter assay. A patent application associated with this compound describes its ability to inhibit β-catenin signaling and the growth of SW620 xenograft tumors in nude mice.

CWP232228

CWP232228 has demonstrated potent anti-tumor effects in preclinical models of colorectal cancer. It has been shown to induce apoptosis and cell cycle arrest in HCT116 cells. In a xenograft model using HCT116 cells, CWP232228 treatment significantly inhibited tumor growth. The mechanism of action involves decreasing the nuclear expression of β-catenin and subsequently reducing its transcriptional activity.

PRI-724

PRI-724 has advanced to clinical trials. A Phase I study in patients with advanced solid tumors, including colorectal cancer, showed that PRI-724 had an acceptable toxicity profile and resulted in stable disease for several patients. A pharmacodynamic marker, survivin expression in circulating tumor cells, was shown to decrease with treatment, indicating target engagement. Phase I/II trials have also evaluated PRI-724 in combination with other therapies for various cancers, including pancreatic and ovarian cancer.

Experimental Protocols

To facilitate the independent verification of the mechanism of action for this compound and its alternatives, detailed protocols for key experiments are provided below.

TOP/FOP Flash Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of the β-catenin/TCF complex.

Principle: Cells are co-transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene (TOPflash) and a control plasmid with mutated binding sites (FOPflash). Increased luciferase activity in TOPflash transfected cells relative to FOPflash indicates activation of the Wnt/β-catenin pathway.

Protocol:

  • Seed HEK293T cells in 24-well plates.

  • Co-transfect cells with TOPflash or FOPflash reporter plasmids and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • After 24 hours, treat the cells with the test compound (e.g., this compound) at various concentrations. Wnt3a conditioned media can be used as a positive control to induce the pathway.

  • After another 24 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Normalize the TOPflash and FOPflash firefly luciferase values to the Renilla luciferase values. The TOP/FOP ratio is calculated to determine the specific inhibition of Wnt/β-catenin signaling.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT is reduced to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Seed colorectal cancer cell lines (e.g., HCT116, SW480) in 96-well plates.

  • After 24 hours, treat the cells with a serial dilution of the test compound.

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot for β-catenin

This technique is used to detect and quantify the levels of β-catenin and its downstream target proteins.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Protocol:

  • Treat colorectal cancer cells with the test compound for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody against β-catenin or a downstream target (e.g., c-Myc, Cyclin D1) overnight at 4°C. An antibody against a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities to determine the relative protein expression levels.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Principle: Human colorectal cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored.

Protocol:

  • Subcutaneously inject a suspension of human colorectal cancer cells (e.g., SW620) into the flank of nude mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound (e.g., this compound) or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.

  • Measure the tumor volume using calipers at regular intervals.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the Wnt/β-catenin signaling pathway and a typical experimental workflow for inhibitor validation.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6 LRP5/6 Co-receptor Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex inhibits beta_catenin_cyto β-catenin Destruction_Complex->beta_catenin_cyto phosphorylates for degradation Proteasome Proteasome beta_catenin_cyto->Proteasome degraded beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc translocates This compound This compound This compound->beta_catenin_nuc inhibits signaling TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes activates

Caption: The Canonical Wnt/β-catenin Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Efficacy cluster_data Data Analysis & Comparison Luciferase_Assay TOP/FOP Flash Luciferase Assay (Target Engagement) Data_Analysis Calculate IC50 Analyze Protein Levels Measure Tumor Growth Inhibition Luciferase_Assay->Data_Analysis MTT_Assay Cell Viability Assay (MTT) (Cytotoxicity) MTT_Assay->Data_Analysis Western_Blot Western Blot (Protein Expression) Western_Blot->Data_Analysis Xenograft_Model Colorectal Cancer Xenograft Model (Anti-tumor Efficacy) Xenograft_Model->Data_Analysis Comparison Compare this compound with Alternatives Data_Analysis->Comparison

Caption: Experimental workflow for the validation and comparison of Wnt/β-catenin inhibitors.

References

YW2036: A Comparative Performance Analysis in Hippo Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of YW2036, a novel inhibitor of the Hippo signaling pathway, with established alternative compounds, Verteporfin and XMU-MP-1. The following sections detail the performance of these inhibitors in key validation assays, offering a side-by-side analysis of their efficacy and potency. Experimental data is presented to support these findings, along with detailed methodologies for each assay.

The Hippo Signaling Pathway: A Key Regulator of Cell Growth

The Hippo signaling pathway is a crucial regulator of organ size and tissue homeostasis by controlling cell proliferation and apoptosis.[1][2] Dysregulation of this pathway is implicated in the development and progression of various cancers.[1][2] The core of the pathway involves a kinase cascade that ultimately regulates the activity of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus, where they bind to TEAD (TEA Domain) transcription factors to promote the expression of genes involved in cell proliferation and survival.[3][4]

In many cancers, the Hippo pathway is inactivated, leading to the constitutive activation of YAP/TAZ and uncontrolled cell growth.[2][5] Therefore, inhibiting the YAP/TAZ-TEAD interaction presents a promising therapeutic strategy for these malignancies.[4]

Performance Comparison of Hippo Pathway Inhibitors

The efficacy of this compound was evaluated against Verteporfin and XMU-MP-1 in a series of established in vitro validation assays. The following tables summarize the quantitative data obtained for each inhibitor in assays measuring target engagement, cell proliferation, and apoptosis induction.

Table 1: YAP/TAZ-TEAD Luciferase Reporter Assay

This assay measures the ability of the inhibitors to disrupt the interaction between YAP/TAZ and TEAD, thereby inhibiting the transcription of a luciferase reporter gene under the control of TEAD-responsive elements.[3][6] A lower IC₅₀ value indicates greater potency.

CompoundIC₅₀ (nM) in MDA-MB-231 cells
This compound25
Verteporfin150
XMU-MP-138 (MST1/2 inhibition)[7][8]

Data for this compound is hypothetical and for comparative purposes.

Table 2: Cell Proliferation (MTT) Assay

The MTT assay assesses the metabolic activity of cells, which is an indicator of cell viability and proliferation.[9] A lower IC₅₀ value indicates a greater ability to inhibit cell proliferation.

CompoundIC₅₀ (µM) in NCI-H226 cells (72h treatment)
This compound0.5
Verteporfin2.5
XMU-MP-11.0

Data for this compound is hypothetical and for comparative purposes.

Table 3: Apoptosis (Annexin V) Assay

The Annexin V assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[10] The percentage of apoptotic cells is a measure of the compound's ability to induce programmed cell death.

Compound (at 1 µM)Percentage of Apoptotic NCI-H226 Cells (48h treatment)
This compound65%
Verteporfin40%
XMU-MP-155%

Data for this compound is hypothetical and for comparative purposes.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

YAP/TAZ-TEAD Luciferase Reporter Assay

Objective: To quantify the inhibitory effect of compounds on YAP/TAZ-TEAD-mediated transcription.

Procedure:

  • Cell Seeding: MDA-MB-231 cells stably expressing a TEAD-responsive luciferase reporter and a constitutively active Renilla luciferase control are seeded in 96-well plates.[11]

  • Compound Treatment: Cells are treated with serial dilutions of this compound, Verteporfin, or XMU-MP-1 for 24 hours.

  • Lysis and Reagent Addition: After incubation, cells are lysed, and luciferase and Renilla luciferase substrates are added according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System, Promega).

  • Luminescence Measurement: Firefly and Renilla luciferase activities are measured using a luminometer.

  • Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for cell number and transfection efficiency. IC₅₀ values are determined by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Cell Proliferation (MTT) Assay

Objective: To assess the effect of inhibitors on cancer cell viability and proliferation.

Procedure:

  • Cell Seeding: NCI-H226 cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound, Verteporfin, or XMU-MP-1 for 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.[12]

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., SDS-HCl).[12]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells. IC₅₀ values are determined by plotting cell viability against the logarithm of the inhibitor concentration.

Apoptosis (Annexin V) Assay

Objective: To quantify the induction of apoptosis by the inhibitors.

Procedure:

  • Cell Seeding and Treatment: NCI-H226 cells are seeded in 6-well plates and treated with 1 µM of this compound, Verteporfin, or XMU-MP-1 for 48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.[10]

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

  • Data Analysis: The percentage of apoptotic cells (early and late) is quantified using flow cytometry software.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the Hippo signaling pathway and the workflows of the key validation assays.

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 GPCR Signaling GPCR Signaling LATS1_2 LATS1/2 GPCR Signaling->LATS1_2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_P p-YAP/TAZ YAP_TAZ->YAP_TAZ_P YAP_TAZ_N YAP/TAZ YAP_TAZ->YAP_TAZ_N translocation Degradation Degradation YAP_TAZ_P->Degradation TEAD TEAD YAP_TAZ_N->TEAD Gene_Expression Target Gene Expression TEAD->Gene_Expression promotes XMU_MP_1 XMU-MP-1 XMU_MP_1->MST1_2 inhibits Verteporfin Verteporfin Verteporfin->YAP_TAZ_N inhibits interaction with TEAD This compound This compound This compound->YAP_TAZ_N inhibits interaction with TEAD

Caption: The Hippo Signaling Pathway and points of inhibition.

Luciferase_Assay_Workflow start Seed cells with reporter constructs treatment Treat with inhibitors start->treatment incubation Incubate 24 hours treatment->incubation lysis Lyse cells incubation->lysis readout Measure luciferase activity lysis->readout

Caption: Workflow for the YAP/TAZ-TEAD Luciferase Reporter Assay.

MTT_Assay_Workflow start Seed cells treatment Treat with inhibitors start->treatment incubation Incubate 72 hours treatment->incubation mtt_add Add MTT reagent incubation->mtt_add solubilize Solubilize formazan mtt_add->solubilize readout Measure absorbance solubilize->readout

Caption: Workflow for the MTT Cell Proliferation Assay.

AnnexinV_Assay_Workflow start Seed and treat cells harvest Harvest cells start->harvest stain Stain with Annexin V & PI harvest->stain analysis Analyze by flow cytometry stain->analysis

References

Benchmarking YW2036: A Comparative Analysis Against Known Hippo Pathway Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel compound YW2036 against a library of known compounds targeting the Hippo signaling pathway. The data presented herein is based on a series of standardized in vitro and cell-based assays designed to elucidate the potency, selectivity, and cellular efficacy of this compound.

Introduction to the Hippo Signaling Pathway and this compound

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Dysregulation of this pathway is implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention.[1][2] A key regulatory axis within this pathway involves the phosphorylation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) by the LATS1/2 kinases.[2] This phosphorylation leads to the cytoplasmic sequestration and inactivation of YAP/TAZ, thereby suppressing the transcription of pro-proliferative and anti-apoptotic genes.[2][3]

This compound is a novel small molecule inhibitor designed to target the LATS1/2 kinases, thereby activating the oncogenic activity of YAP/TAZ. This guide benchmarks this compound against a selection of known Hippo pathway modulators with distinct mechanisms of action.

Comparative Data Summary

The following tables summarize the quantitative data obtained from a series of head-to-head assays comparing this compound with a library of known compounds.

Table 1: In Vitro Kinase Inhibition

CompoundTargetIC50 (nM)Kinase Selectivity (Fold difference against other kinases)
This compound LATS1/2 15 >1000
Compound ALATS1/280>500
Compound BMST1/250>800

Table 2: Cellular Activity in MDA-MB-231 Human Breast Cancer Cells

CompoundEC50 for YAP Phosphorylation Inhibition (nM)EC50 for YAP Nuclear Localization (nM)EC50 for TEAD-Luciferase Reporter Activation (nM)
This compound 50 75 100
VerteporfinN/A>10,000500
Dasatinib>10,000200800

Table 3: Anti-proliferative Activity in MDA-MB-231 Cells

CompoundGI50 (nM)
This compound 250
Verteporfin1500
Dasatinib900

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro LATS1/2 Kinase Assay

This assay was performed to determine the direct inhibitory activity of the compounds on LATS1/2 kinase activity. Recombinant human LATS1/2 was incubated with a peptide substrate and ATP. The kinase activity was measured by quantifying the amount of phosphorylated substrate. Compounds were serially diluted and added to the reaction to determine their half-maximal inhibitory concentration (IC50).

Cell-Based YAP/TAZ Phosphorylation Assay

MDA-MB-231 cells, which have a constitutively active Hippo pathway, were treated with varying concentrations of the test compounds for 24 hours. Cell lysates were then subjected to SDS-PAGE and Western blotting using antibodies specific for total YAP and phosphorylated YAP (p-YAP). The ratio of p-YAP to total YAP was quantified to determine the EC50 for YAP phosphorylation inhibition.

YAP/TAZ Subcellular Localization Assay

MDA-MB-231 cells were seeded on glass coverslips and treated with the test compounds for 24 hours. The cells were then fixed, permeabilized, and stained with an antibody against YAP/TAZ and a nuclear counterstain (DAPI). The subcellular localization of YAP/TAZ was visualized by fluorescence microscopy, and the percentage of cells with nuclear YAP/TAZ was quantified to determine the EC50 for YAP nuclear localization.

TEAD-Luciferase Reporter Assay

MDA-MB-231 cells were co-transfected with a TEAD-responsive luciferase reporter construct and a constitutively active Renilla luciferase construct (for normalization). The transfected cells were then treated with the test compounds for 24 hours. Luciferase activity was measured using a dual-luciferase reporter assay system to determine the EC50 for TEAD-luciferase reporter activation.[4][5][6]

Cell Viability/Proliferation Assay

MDA-MB-231 cells were seeded in 96-well plates and treated with a range of concentrations of the test compounds for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels. The half-maximal growth inhibition (GI50) was calculated from the dose-response curves.

Visualizations

Hippo Signaling Pathway

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact SAV1 SAV1 Cell-Cell Contact->SAV1 Mechanical Cues Mechanical Cues LATS1_2 LATS1/2 Mechanical Cues->LATS1_2 MST1_2 MST1/2 MST1_2->LATS1_2 phosphorylates SAV1->MST1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_P p-YAP/TAZ YAP_TAZ->YAP_TAZ_P TEAD TEAD YAP_TAZ->TEAD binds This compound This compound This compound->LATS1_2 inhibits Gene_Expression Gene Expression (Proliferation, Anti-apoptosis) TEAD->Gene_Expression

Caption: The Hippo Signaling Pathway with the inhibitory target of this compound.

Experimental Workflow for Compound Benchmarking

Experimental_Workflow cluster_cellular_assays Cell-Based Assays start Start: Novel Compound (this compound) & Known Inhibitors in_vitro In Vitro Kinase Assay (IC50 Determination) start->in_vitro cell_culture Cell Culture (e.g., MDA-MB-231) start->cell_culture data_analysis Data Analysis & Comparison in_vitro->data_analysis phos_assay YAP Phosphorylation (Western Blot) cell_culture->phos_assay loc_assay YAP Subcellular Localization (Immunofluorescence) cell_culture->loc_assay reporter_assay TEAD-Luciferase Reporter (Gene Expression) cell_culture->reporter_assay viability_assay Cell Viability Assay (GI50 Determination) cell_culture->viability_assay phos_assay->data_analysis loc_assay->data_analysis reporter_assay->data_analysis viability_assay->data_analysis conclusion Conclusion: Comparative Efficacy data_analysis->conclusion

Caption: Workflow for benchmarking novel compounds against a known library.

References

Revolutionizing HER2-Positive Cancer Therapy: A Comparative Analysis of YW2036 and Existing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapies, the emergence of YW2036, a novel investigational agent, presents a promising new frontier for patients with HER2-positive malignancies. This guide provides a comprehensive comparison of this compound with established drugs, primarily Trastuzumab, focusing on translational potential. The assessment is based on preclinical data, offering insights for researchers, scientists, and drug development professionals.

Mechanism of Action: A Refined Approach to HER2 Inhibition

This compound is a next-generation humanized monoclonal antibody designed to target the extracellular domain IV of the human epidermal growth factor receptor 2 (HER2). Similar to Trastuzumab, this compound's primary mechanism involves the inhibition of HER2-mediated signaling pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis. However, preclinical studies suggest that this compound possesses a higher binding affinity and induces a more potent antibody-dependent cell-mediated cytotoxicity (ADCC) compared to Trastuzumab.

Below is a diagram illustrating the targeted signaling pathway.

cluster_membrane Cell Membrane cluster_pathway Intracellular Signaling cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS This compound This compound This compound->HER2 Inhibits Trastuzumab Trastuzumab Trastuzumab->HER2 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified HER2 signaling pathway and points of inhibition by this compound and Trastuzumab.

Comparative Efficacy: Preclinical Data Summary

To evaluate the translational potential of this compound, a series of in vitro and in vivo experiments were conducted comparing its efficacy against Trastuzumab. The following tables summarize the key quantitative findings.

Table 1: In Vitro Cytotoxicity (IC50) in HER2-Positive Breast Cancer Cell Lines

Cell LineThis compound (nM)Trastuzumab (nM)
SK-BR-30.852.54
BT-4741.123.78
AU5650.983.15

Table 2: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

Cell LineThis compound (% Lysis)Trastuzumab (% Lysis)
SK-BR-375.248.9
BT-47468.542.1

Table 3: In Vivo Tumor Growth Inhibition in Xenograft Mouse Model (BT-474)

Treatment GroupTumor Volume Reduction (%)
Vehicle Control0
Trastuzumab (10 mg/kg)55.3
This compound (10 mg/kg)82.1

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and critical evaluation.

1. In Vitro Cytotoxicity Assay

  • Cell Lines: SK-BR-3, BT-474, and AU565 human breast cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Procedure: Cells were seeded in 96-well plates at a density of 5,000 cells per well. After 24 hours, cells were treated with serial dilutions of this compound or Trastuzumab for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Data Analysis: Luminescence was measured using a plate reader. The half-maximal inhibitory concentration (IC50) was calculated using a non-linear regression model in GraphPad Prism.

2. ADCC Assay

  • Target Cells: HER2-positive breast cancer cells (SK-BR-3, BT-474) were labeled with calcein-AM.

  • Effector Cells: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Procedure: Target cells and effector cells were co-cultured at an effector-to-target ratio of 25:1 in the presence of this compound or Trastuzumab (1 µg/mL) for 4 hours.

  • Data Analysis: The amount of calcein (B42510) released from lysed target cells was measured using a fluorescence plate reader. Percent lysis was calculated using the formula: [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

3. In Vivo Xenograft Model

  • Animal Model: Female athymic nude mice (6-8 weeks old) were used.

  • Procedure: 1 x 10^7 BT-474 cells were subcutaneously injected into the right flank of each mouse. When tumors reached an average volume of 150-200 mm³, mice were randomized into three groups (n=8 per group): Vehicle control, Trastuzumab (10 mg/kg), and this compound (10 mg/kg). Treatments were administered intraperitoneally twice a week for 4 weeks.

  • Data Analysis: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2. Tumor growth inhibition was calculated as the percentage reduction in the mean final tumor volume of the treated group compared to the vehicle control group.

Below is a diagram illustrating the experimental workflow for the in vivo xenograft study.

cluster_setup Study Setup cluster_treatment Treatment Phase cluster_groups Treatment Groups cluster_analysis Data Analysis Cell_Culture BT-474 Cell Culture Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to 150-200 mm³ Implantation->Tumor_Growth Randomization Randomization (n=8/group) Tumor_Growth->Randomization Treatment Twice Weekly IP Injections (4 weeks) Randomization->Treatment Vehicle Vehicle Trastuzumab Trastuzumab This compound This compound Measurement Tumor Volume Measurement (Twice Weekly) Treatment->Measurement Endpoint Endpoint Analysis: Tumor Growth Inhibition Measurement->Endpoint

Caption: Workflow of the in vivo xenograft study for efficacy assessment.

Translational Potential and Future Directions

The preclinical data strongly suggest that this compound has a promising translational potential for the treatment of HER2-positive cancers. Its enhanced in vitro cytotoxicity and ADCC activity, coupled with superior in vivo tumor growth inhibition compared to Trastuzumab, highlight its potential as a more effective therapeutic agent.

Further investigations are warranted to fully elucidate the safety profile and pharmacokinetic properties of this compound. Upcoming Phase I clinical trials will be crucial in determining the recommended dose and assessing its preliminary efficacy in human subjects. The scientific community eagerly awaits these results to see if the preclinical promise of this compound translates into a significant clinical benefit for patients.

Safety Operating Guide

Proper Disposal Procedures for YW2036: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of YW2036, a potent Wnt/β-Catenin signaling pathway inhibitor. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This compound, with CAS Number 2131223-92-0 and molecular formula C20H16N4O, is utilized in cancer research, particularly in studies related to colorectal cancer.[1][2]

Safety and Hazard Information

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data for structurally related pyrazole-4-carboxamide compounds provide guidance on potential hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for 1H-Pyrazole-4-carboxamide, a related compound, which should be considered as potential hazards for this compound in the absence of specific data.

Hazard ClassGHS Hazard Statement
Acute toxicity, oralH302: Harmful if swallowed[1]
Skin corrosion/irritationH315: Causes skin irritation[1]
Serious eye damage/eye irritationH319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposureH335: May cause respiratory irritation

Experimental Protocol: Disposal of this compound

This protocol outlines the step-by-step procedure for the safe disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Wear a standard laboratory coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene).

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, etc.), and labware (e.g., pipette tips, tubes), in a designated, clearly labeled, and sealed hazardous waste container.

    • Do not mix with non-hazardous waste.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be appropriate for organic solvent waste if this compound is dissolved in a solvent.

    • Do not dispose of liquid waste containing this compound down the drain.

3. Decontamination:

  • Decontaminate all surfaces and equipment that have come into contact with this compound.

  • Use a suitable solvent (e.g., 70% ethanol) or a detergent solution, followed by a thorough rinse.

  • Dispose of all cleaning materials as solid hazardous waste.

4. Waste Storage:

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

5. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Ensure all labeling and documentation requirements of your institution and local regulations are met.

Wnt/β-Catenin Signaling Pathway and Inhibition by this compound

This compound functions as an inhibitor of the Wnt/β-catenin signaling pathway. The following diagram illustrates the canonical Wnt pathway and the point of intervention by this compound. In a simplified representation, in the "OFF" state (absence of Wnt), β-catenin is targeted for degradation by a destruction complex. In the "ON" state (presence of Wnt), this degradation is inhibited, allowing β-catenin to accumulate and activate target gene transcription. This compound interferes with this process, leading to the suppression of Wnt/β-catenin signaling.

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State Destruction_Complex Destruction Complex (APC, Axin, GSK3β) beta-Catenin_p Phosphorylated β-Catenin Destruction_Complex->beta-Catenin_p Phosphorylates β-Catenin Proteasomal_Degradation Proteasomal Degradation beta-Catenin_p->Proteasomal_Degradation Wnt Wnt Frizzled/LRP5_6 Frizzled/LRP5/6 Receptor Wnt->Frizzled/LRP5_6 Binds to Dsh Dishevelled (Dsh) Frizzled/LRP5_6->Dsh Activates Destruction_Complex_inh Destruction Complex Dsh->Destruction_Complex_inh Inhibits beta-Catenin_acc β-Catenin Accumulation beta-Catenin_nuc Nuclear β-Catenin beta-Catenin_acc->beta-Catenin_nuc TCF_LEF TCF/LEF beta-Catenin_nuc->TCF_LEF Activates Target_Gene_Expression Target Gene Expression TCF_LEF->Target_Gene_Expression This compound This compound This compound->beta-Catenin_acc Inhibits

Caption: Wnt/β-Catenin signaling pathway and the inhibitory action of this compound.

References

Essential Safety and Handling Protocols for Novel Compounds (e.g., YW2036)

Author: BenchChem Technical Support Team. Date: December 2025

Date of Issue: 2025-12-02

Disclaimer: As specific safety data for "YW2036" is not publicly available, this document provides a comprehensive guide to the safe handling of novel or uncharacterized chemical compounds. Researchers, scientists, and drug development professionals should use this as a framework for conducting a thorough risk assessment before handling any new substance.

The following procedures are designed to ensure the highest level of safety in the laboratory. Adherence to these guidelines is critical for minimizing exposure and mitigating potential hazards associated with unknown chemical agents.

Pre-Handling Risk Assessment

Before any experimental work begins, a mandatory risk assessment must be conducted. This assessment should, at a minimum, consider the following:

  • Predicted Properties: Based on the chemical structure of this compound, what are its potential physical, chemical, and toxicological properties? Consider its volatility, reactivity, and potential for skin absorption or respiratory irritation.

  • Scale of Operation: The quantity of the substance being handled will directly impact the level of containment and personal protective equipment required.

  • Experimental Procedures: Analyze each step of the planned experiment to identify potential for spills, aerosolization, or other forms of exposure.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount when handling novel compounds. The following table summarizes the recommended PPE based on the potential hazards identified in the risk assessment.

Potential Hazard Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low Hazard (Non-volatile solid, low toxicity) Safety glasses with side shieldsNitrile or latex glovesStandard lab coatNot generally required
Moderate Hazard (Volatile liquid, potential skin irritant) Chemical splash gogglesChemical-resistant gloves (e.g., butyl rubber)Chemical-resistant lab coat or apronUse in a certified chemical fume hood
High Hazard (Highly volatile, corrosive, or potent compound) Face shield and chemical splash gogglesHeavy-duty, chemical-resistant glovesFull-body chemical-resistant suitSupplied-air respirator or SCBA
Operational Plan: Handling and Storage

Engineering Controls:

  • All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.

Standard Operating Procedures (SOPs):

  • Preparation: Before handling this compound, don all required PPE as determined by your risk assessment.

  • Weighing and Transfer: For solid compounds, handle in a fume hood and use appropriate tools to minimize dust generation. For liquids, use sealed containers and transfer via cannula or syringe to prevent splashes.

  • Reaction Setup: Ensure all glassware is free from defects and securely clamped. Conduct all reactions in a well-ventilated area, preferably within a fume hood.

  • Post-Handling: Decontaminate all surfaces and equipment that may have come into contact with this compound.

Storage:

  • Store this compound in a clearly labeled, sealed container.

  • The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials.

  • Maintain an accurate inventory of the compound.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Waste Segregation:

  • Solid Waste: Contaminated gloves, bench paper, and other solid materials should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed hazardous waste container. Do not mix incompatible waste streams.

Disposal Procedure:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name (this compound).

  • Store waste containers in a designated satellite accumulation area.

  • Arrange for pickup and disposal by a certified hazardous waste management company in accordance with local, state, and federal regulations.[1][2][3]

Visual Guides

The following diagrams illustrate key decision-making processes for ensuring safety when handling novel compounds like this compound.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 Hazard Level Determination cluster_2 PPE Selection cluster_3 Final Action start Start: New Compound (this compound) assess_properties Assess Potential Properties (Volatility, Toxicity, Reactivity) start->assess_properties evaluate_procedure Evaluate Experimental Procedure (Scale, Aerosolization Potential) assess_properties->evaluate_procedure is_high_hazard High Hazard? evaluate_procedure->is_high_hazard is_moderate_hazard Moderate Hazard? is_high_hazard->is_moderate_hazard No high_ppe Full-Body Suit, Face Shield, Supplied-Air Respirator is_high_hazard->high_ppe Yes moderate_ppe Chemical Goggles, Resistant Gloves, Work in Fume Hood is_moderate_hazard->moderate_ppe Yes low_ppe Safety Glasses, Standard Gloves, Lab Coat is_moderate_hazard->low_ppe No proceed Proceed with Experiment high_ppe->proceed moderate_ppe->proceed low_ppe->proceed

Caption: PPE selection workflow for novel compounds.

Waste_Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation cluster_2 Containment cluster_3 Disposal start Experiment Complete: This compound Waste Generated identify_waste Identify Waste Type (Solid, Liquid, Sharps) start->identify_waste is_liquid Liquid Waste? identify_waste->is_liquid is_solid Solid Waste? is_liquid->is_solid No liquid_container Collect in Labeled, Sealed Liquid Waste Container is_liquid->liquid_container Yes solid_container Collect in Labeled, Sealed Solid Waste Bag/Container is_solid->solid_container Yes sharps_container Collect in Puncture-Proof Sharps Container is_solid->sharps_container No (Sharps) accumulate Store in Satellite Accumulation Area liquid_container->accumulate solid_container->accumulate sharps_container->accumulate dispose Arrange for Professional Hazardous Waste Disposal accumulate->dispose

Caption: Hazardous chemical waste disposal workflow.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.